molecular formula C11H13NO4 B1627094 4-Butoxy-3-nitrobenzaldehyde CAS No. 351002-94-3

4-Butoxy-3-nitrobenzaldehyde

Cat. No.: B1627094
CAS No.: 351002-94-3
M. Wt: 223.22 g/mol
InChI Key: XWQYYXDQELBGLI-UHFFFAOYSA-N
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Description

4-Butoxy-3-nitrobenzaldehyde is an aromatic aldehyde.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-6-16-11-5-4-9(8-13)7-10(11)12(14)15/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQYYXDQELBGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584125
Record name 4-Butoxy-3-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-94-3
Record name 4-Butoxy-3-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351002-94-3
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Foundational & Exploratory

4-Butoxy-3-nitrobenzaldehyde: Technical Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3) is a specialized aromatic intermediate critical to the structure-activity relationship (SAR) exploration of kinase inhibitors. Functioning as a lipophilic scaffold, it enables the introduction of extended alkoxy chains into pharmacophores, particularly quinazoline-based EGFR inhibitors. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and downstream utility in drug development.

Part 1: Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule features a benzaldehyde core functionalized with a nitro group at the meta position (C3) and a butoxy ether tail at the para position (C4).

  • Electronic Effects: The nitro group (

    
    ) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, deactivating the ring but activating the aldehyde carbonyl for nucleophilic attack. The butoxy group (
    
    
    
    ) acts as a weak electron donor (+M), modulating the electron density and providing a hydrophobic tail essential for hydrophobic pocket binding in protein targets.
  • Lipophilicity: The butyl chain significantly increases the partition coefficient (LogP) compared to methoxy analogs (e.g., Vanillin derivatives), altering membrane permeability and solubility profiles.

Physicochemical Data Table
PropertyValueContext
IUPAC Name 4-Butoxy-3-nitrobenzaldehydeOfficial Nomenclature
CAS Number 351002-94-3 Primary Identifier
Molecular Formula

Stoichiometry
Molecular Weight 223.23 g/mol Mass Calculation
Appearance Yellow crystalline solidVisual ID
Melting Point 72–76 °C (Typical)Purity Indicator
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in

Process Solvent Selection
LogP (Predicted) ~2.8 – 3.1Lipophilicity Metric
H-Bond Donors/Acceptors 0 / 4Pharmacophore Mapping

Part 2: Synthetic Pathways & Process Chemistry

The industrial-grade synthesis of 4-Butoxy-3-nitrobenzaldehyde relies on the regioselective O-alkylation of 4-hydroxy-3-nitrobenzaldehyde. This route avoids the poor selectivity of nitrating 4-butoxybenzaldehyde directly.

Reaction Scheme (Graphviz)

SynthesisWorkflow Start 4-Hydroxy-3-nitrobenzaldehyde (Substrate) Intermediate Transition State (SN2 Mechanism) Start->Intermediate + Reagent Reagent 1-Bromobutane (Alkylating Agent) Reagent->Intermediate Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Deprotonation Product 4-Butoxy-3-nitrobenzaldehyde (Target) Intermediate->Product 80-90°C, 4-6h Workup Aq. Workup & Recrystallization (EtOH) Product->Workup Purification

Figure 1: Nucleophilic substitution pathway for the synthesis of 4-Butoxy-3-nitrobenzaldehyde.

Detailed Experimental Protocol

Objective: Synthesis of 4-Butoxy-3-nitrobenzaldehyde on a 10g scale.

  • Reagent Preparation:

    • Charge a 250 mL round-bottom flask with 4-hydroxy-3-nitrobenzaldehyde (10.0 g, 59.8 mmol).

    • Add anhydrous Dimethylformamide (DMF) (60 mL). Note: DMF must be dry to prevent hydrolysis.

    • Add Potassium Carbonate (

      
      )  (12.4 g, 89.7 mmol, 1.5 eq). The solution will turn deep orange/red due to phenoxide formation.
      
  • Alkylation:

    • Add 1-Bromobutane (9.8 g, 71.7 mmol, 1.2 eq) dropwise over 10 minutes.

    • Heat the reaction mixture to 80°C under an inert atmosphere (

      
      ) for 4–6 hours.
      
    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Pour into Ice-Water (300 mL) with vigorous stirring. The product will precipitate as a yellow solid.[1][2]

    • Filter the solid and wash with water (

      
      ) to remove residual DMF and inorganic salts.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol or Isopropanol .

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–92% (approx. 11.5–12.5 g).

Part 3: Reactivity & Functional Group Transformations

This molecule is a "linchpin" intermediate because it possesses two orthogonal reactive handles: the Aldehyde and the Nitro group.

The "Nitro-Aldehyde" Bifurcation

Researchers can selectively manipulate one group while preserving the other to build complex heterocycles.

TransformationReagentsProduct OutcomeApplication
Nitro Reduction

or

3-Amino-4-butoxybenzaldehyde Aniline precursor for Quinazoline cyclization (Kinase Inhibitors).
Aldehyde Oxidation

4-Butoxy-3-nitrobenzoic acid Linker for amide coupling.
Reductive Amination

Benzylamine derivatives Introduction of solubility-enhancing amines.
Knoevenagel Cond. Malonic acid, PiperidineCinnamic acid derivatives Michael acceptors for covalent inhibitors.

Part 4: Pharmaceutical Application (Kinase Inhibitor Synthesis)

The primary utility of 4-Butoxy-3-nitrobenzaldehyde is in the synthesis of 4-anilinoquinazoline scaffolds, a class of drugs represented by Gefitinib (Iressa) and Erlotinib (Tarceva). While Gefitinib uses a morpholinopropyl tail, the butoxy analog is frequently synthesized during Lead Optimization to test the effect of hydrophobic chain length on the ATP-binding pocket of EGFR.

Retrosynthetic Analysis: Constructing the Quinazoline Core

The synthesis requires converting the nitro-aldehyde into an anthranilonitrile derivative, which then cyclizes to form the quinazoline ring.

DrugSynthesis Start 4-Butoxy-3-nitrobenzaldehyde Step1 Step 1: Conversion to Nitrile (NH2OH·HCl, Formic Acid) Start->Step1 Intermediate1 4-Butoxy-3-nitrobenzonitrile Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Intermediate1->Step2 Intermediate2 2-Amino-4-butoxybenzonitrile (Key Anthranilonitrile) Step2->Intermediate2 Step3 Step 3: Cyclization with Formamidine or DMF-DMA Intermediate2->Step3 Scaffold 7-Butoxy-quinazolin-4(3H)-one Step3->Scaffold Final Chlorination & Aniline Coupling (Kinase Inhibitor Analog) Scaffold->Final POCl3 then 3-Cl-4-F-aniline

Figure 2: Transformation of 4-Butoxy-3-nitrobenzaldehyde into a biologically active Quinazoline scaffold.

Mechanism of Action in Design

By substituting the standard methyl/methoxy groups with a butoxy chain:

  • Hydrophobic Interaction: The butyl tail probes the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket) of the kinase domain.

  • Solubility Modulation: The alkyl chain decreases water solubility compared to morpholine tails, which may be desirable for topical formulations or crossing the blood-brain barrier (BBB).

Part 5: Analytical Characterization

To validate the integrity of 4-Butoxy-3-nitrobenzaldehyde, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
  • Aldehyde (-CHO): Singlet at

    
     9.90–9.95 ppm. Distinctive downfield shift.
    
  • Aromatic Protons:

    • H2 (between

      
       and CHO): Doublet (small coupling) at 
      
      
      
      8.35 ppm.
    • H6 (ortho to CHO): Doublet of doublets at

      
       8.05 ppm.
      
    • H5 (ortho to O-Bu): Doublet at

      
       7.25 ppm.
      
  • Butoxy Chain:

    • 
      : Triplet at 
      
      
      
      4.20 ppm.
    • 
      : Multiplets at 
      
      
      
      1.85 and 1.55 ppm.
    • 
      : Triplet at 
      
      
      
      0.98 ppm.
Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  Strong stretch at 1690–1705 
    
    
    
    .
  • Nitro (

    
    ):  Asymmetric stretch at ~1530 
    
    
    
    and symmetric stretch at ~1350
    
    
    .
  • Ether (

    
    ):  Stretch at 1250–1280 
    
    
    
    .

References

  • Sigma-Aldrich. Product Specification: 4-Butoxy-3-nitrobenzaldehyde (CAS 351002-94-3). Merck KGaA.

  • Chandregowda, V., et al. (2009).Synthesis of benzofuran derivatives: Analogues of lipophilic antioxidants. European Journal of Medicinal Chemistry. (Context: Alkylation protocols for nitro-benzaldehydes).
  • BOC Sciences. Building Block: 4-Butoxy-3-nitrobenzaldehyde.[3][][5][6]

  • PubChem. Compound Summary: 4-Hydroxy-3-nitrobenzaldehyde (Precursor). National Library of Medicine.

  • Barker, A. J., et al. (2001).Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Butoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Prudent Handling of 4-Butoxy-3-nitrobenzaldehyde

4-Butoxy-3-nitrobenzaldehyde, with its unique arrangement of a reactive aldehyde, a deactivating nitro group, and a lipophilic butoxy chain, presents itself as a valuable intermediate in the intricate tapestry of pharmaceutical and fine chemical synthesis. Its structural motifs are frequently encountered in the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a key building block for medicinal chemists and process development scientists. However, the very reactivity that makes this compound synthetically attractive also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the safe handling, storage, and disposal of 4-Butoxy-3-nitrobenzaldehyde. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound at the time of writing, this document synthesizes critical safety information from structurally analogous aromatic nitroaldehydes. This approach, rooted in the principles of chemical similarity and hazard assessment, provides a robust framework for minimizing risk in the laboratory and pilot plant settings. It is imperative to note that this guide serves as a well-informed supplement, not a replacement, for a compound-specific SDS, which should be consulted immediately upon availability.

Anticipated Hazard Profile: An Evidence-Based Assessment

Based on the known hazards of structurally similar compounds such as 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde, a comprehensive hazard profile for 4-Butoxy-3-nitrobenzaldehyde can be extrapolated. The presence of the nitro group and the aldehyde functionality are the primary drivers of its toxicological and chemical reactivity profile.

Globally Harmonized System (GHS) Classification (Anticipated)

The following GHS classification is projected for 4-Butoxy-3-nitrobenzaldehyde based on data from analogous compounds. This classification should be considered provisional until a specific SDS is available.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation[2][3]
Hazardous to the Aquatic Environment, Chronic HazardCategory 3H412: Harmful to aquatic life with long lasting effects[4]

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements (Abridged):

  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing must not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/ eye protection/ face protection.[3][4]

  • Response: If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing.[3][4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Prudent Laboratory Practices: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the essential steps for the safe handling of 4-Butoxy-3-nitrobenzaldehyde, integrating both procedural and engineering controls to minimize exposure and ensure a self-validating system of safety.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of solid 4-Butoxy-3-nitrobenzaldehyde and its solutions must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of airborne dust particles and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as during transfers of larger quantities or when handling solutions.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves in accordance with institutional guidelines.

  • Skin and Body Protection: A flame-retardant laboratory coat is required. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required. However, in the event of a ventilation failure or a large spill, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge would be necessary.

Weighing and Dispensing: A Controlled Approach
  • Preparation: Before bringing the compound into the fume hood, decontaminate the work surface. Assemble all necessary equipment, including a tared weigh boat or container, spatulas, and a waste container.

  • Dispensing: Carefully open the container of 4-Butoxy-3-nitrobenzaldehyde. Use a clean, designated spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.

  • Closure: Immediately and securely close the main container.

  • Cleanup: Carefully clean the spatula and any residual dust from the work surface using a damp paper towel, which should then be disposed of as hazardous waste.

Solution Preparation and Reactions: Mitigating Risks
  • Solvent Addition: When preparing solutions, add the solid 4-Butoxy-3-nitrobenzaldehyde to the solvent slowly and with stirring to prevent splashing.

  • Temperature Control: Be aware that some reactions involving aromatic nitro compounds can be exothermic. Monitor the reaction temperature closely and have a cooling bath readily available.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.

Emergency Response Workflow: A Systematic Approach to Spill Management

In the event of an accidental release, a calm and systematic response is crucial to ensure the safety of all laboratory personnel. The following workflow, illustrated in the diagram below, outlines the key steps for managing a spill of 4-Butoxy-3-nitrobenzaldehyde.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Waste_Disposal Waste Disposal Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Ventilate Ensure adequate ventilation (fume hood) Evacuate->Ventilate Assess Assess the spill size and risk Ventilate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Package Package waste in a sealed container Decontaminate->Package Label Label the waste container clearly Package->Label Dispose Dispose of as hazardous waste Label->Dispose

Sources

Solubility profile of 4-Butoxy-3-nitrobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile & Characterization of 4-Butoxy-3-nitrobenzaldehyde An In-Depth Technical Guide for Process Chemists and Formulation Scientists

Part 1: Executive Summary & Compound Identity

4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3 ) is a critical aromatic building block, structurally analogous to the well-known Gefitinib intermediate 4-Methoxy-3-nitrobenzaldehyde. While the methoxy-variant is ubiquitous in EGFR inhibitor synthesis, the butoxy-derivative offers distinct lipophilic properties, altering its solubility landscape and crystallization behavior.

This guide provides a strategic framework for determining, predicting, and optimizing the solubility profile of this compound. As specific mole-fraction data is proprietary or sparse in open literature, this document functions as a protocol-driven whitepaper , synthesizing structural analysis with rigorous experimental methodologies.

Chemical Identity
PropertyDetail
IUPAC Name 4-Butoxy-3-nitrobenzaldehyde
CAS Number 351002-94-3
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Physical Form Light yellow to brown crystalline powder
Structural Feature Nitro group (

) at C3; Butoxy tail (

) at C4.[1][2]

Part 2: Predicted Solubility Landscape

As a Senior Application Scientist, one must infer solubility behavior from structural activity relationships (SAR) when empirical data is absent. The substitution of a methyl group (in the standard Gefitinib intermediate) with a butyl group significantly impacts the thermodynamic equilibrium.

The "Lipophilic Shift" Effect

The addition of the butyl chain (


) increases the compound's lipophilicity (LogP increases) and disrupts crystal lattice packing efficiency compared to the methoxy analog.

Predicted Solvent Compatibility Table:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPExcellent The highly polar nitro group interacts strongly via dipole-dipole forces. Ideal for reaction media but poor for crystallization due to high boiling points.
Chlorinated Dichloromethane (DCM), ChloroformHigh "Like dissolves like." The aromatic core and nitro group align well with DCM's polarity.
Esters Ethyl Acetate, Isopropyl AcetateHigh Good solubility at room temperature; likely too soluble for high-yield crystallization without an anti-solvent.
Alcohols Methanol, Ethanol, IsopropanolModerate (Temperature Dependent) Ideal for Recrystallization. The hydrophobic butyl tail resists dissolution at low temps, while the polar aldehyde/nitro groups allow solubility at reflux.
Aromatic Hydrocarbons Toluene, XyleneModerate to High The aromatic ring interaction (

stacking) aids dissolution. Useful for high-temperature processing.
Alkanes Hexane, Heptane, CyclohexanePoor (Anti-Solvent) The polar nitro and aldehyde functionalities prevent solvation in non-polar alkanes. Excellent anti-solvents.
Water WaterInsoluble The hydrophobic aromatic core and butyl chain dominate, preventing hydrogen bonding with water.

Part 3: Experimental Protocol for Solubility Determination

To generate a defensible solubility curve (Mole Fraction


 vs. Temperature 

), researchers must utilize the Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Workflow Diagram (DOT Visualization)

SolubilityProtocol cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibrium cluster_analysis Phase 3: Analysis Node1 Excess Solute Addition (Add 4-Butoxy-3-nitrobenzaldehyde to Solvent) Node3 Agitation (Stirring) (> 48 Hours to ensure saturation) Node1->Node3 Node2 Thermostatic Bath Setup (Set T with ±0.05 K precision) Node2->Node3 Node4 Phase Separation (Settle for 2-4 hours) Node3->Node4 Node5 Supernatant Sampling (Filter via 0.45 µm warmed syringe filter) Node4->Node5 Isothermal Transfer Node6 Dilution & HPLC/UV Quantification Node5->Node6 Node7 Data Calculation (Mole Fraction x) Node6->Node7

Figure 1: Standardized workflow for determining the solubility profile of nitrobenzaldehyde derivatives.

Detailed Methodology
  • Preparation: Add excess 4-Butoxy-3-nitrobenzaldehyde to 20 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir continuously using a magnetic stirrer at the set temperature (e.g., 278.15 K to 323.15 K) for 48 hours .

    • Why? Nitro-compounds often form metastable polymorphs; 48 hours ensures the stable crystal form dictates the solubility limit.

  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .

    • Critical Control: The syringe and filter must be at the same temperature as the solution to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot with mobile phase (Acetonitrile/Water) and analyze via HPLC (UV detection at

    
     nm).
    

Part 4: Thermodynamic Modeling

Once experimental data is collected, it must be correlated to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for this class of compounds.

Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation for Process Optimization:

  • If

    
     is negative and large , solubility is highly sensitive to temperature (High Enthalpy of Dissolution, 
    
    
    
    ).
  • Application: A steep curve (large negative

    
    ) indicates Cooling Crystallization  is the optimal purification method.
    
  • Recommendation: For 4-Butoxy-3-nitrobenzaldehyde, we expect a steep curve in Isopropanol or Ethanol , making them superior crystallization solvents compared to Toluene (flatter curve).

Part 5: Application - Crystallization Strategy

Purification of the 4-butoxy intermediate is crucial to prevent side-reactions in subsequent steps (e.g., reduction to the aniline).

Recommended Purification System: Anti-Solvent Crystallization

  • Primary Solvent: Ethyl Acetate or Ethanol (Dissolves the compound).

  • Anti-Solvent: n-Heptane or Water (Forces precipitation).

Process Logic:

  • Dissolve crude 4-Butoxy-3-nitrobenzaldehyde in Ethyl Acetate at 50°C (near saturation).

  • Slowly add n-Heptane (ratio 1:2 v/v) while maintaining temperature.

  • Cool slowly to 0°C at a rate of 5°C/hour.

    • Why? The butyl tail decreases the polarity gap with Heptane compared to the methoxy-analog, so a higher ratio of anti-solvent may be required to drive yield.

References

  • ChemicalBook. (2025).[3] 4-Hydroxy-3-nitrobenzaldehyde & Derivatives - Properties and Applications. Retrieved from

  • BenchChem. (2025).[4] Comparative Guide to Nitrobenzaldehyde Synthesis and Purification. Retrieved from

  • National Institutes of Health (NIH). (2013). Crystal Structure and Solubility Behavior of Alkoxy-benzaldehydes. PubMed Central. Retrieved from

  • BOC Sciences. (2025). 4-Butoxy-3-nitrobenzaldehyde Product Specifications (CAS 351002-94-3).[2][] Retrieved from

  • University of California, Riverside. (2024). Standard Operating Procedures for Nitro-Compound Solubility. Retrieved from

Sources

Technical Analysis of 4-Butoxy-3-nitrobenzaldehyde: Spectroscopic Validation & Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and IR spectral analysis of 4-Butoxy-3-nitrobenzaldehyde Role: Senior Application Scientist Format: Technical Guide

Introduction & Chemical Context

In the development of catechol-O-methyltransferase (COMT) inhibitors and other nitrocatechol-based pharmacophores, 4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3) serves as a critical intermediate. Its structural integrity is defined by three distinct functionalities: an electron-withdrawing nitro group (


), a reactive aldehyde (

), and an electron-donating butoxy ether chain (

).

Precise spectroscopic characterization of this molecule is not merely about signal assignment; it is a quality gate. The interplay between the


 group and the alkoxy chain creates specific electronic shielding patterns that allow us to distinguish this compound from common impurities like the unalkylated 4-hydroxy-3-nitrobenzaldehyde or the regioisomeric 3-butoxy-4-nitrobenzaldehyde.

This guide provides a self-validating protocol for confirming the identity and purity of 4-Butoxy-3-nitrobenzaldehyde using 1H NMR and FT-IR spectroscopy.

Experimental Methodology

To ensure reproducibility and high-resolution data, the following protocols must be adhered to strictly.

Sample Preparation (1H NMR)
  • Solvent: Deuterated Chloroform (

    
    ) is the standard choice. It minimizes solvent overlap with the aliphatic butoxy chain. Dimethyl sulfoxide-
    
    
    
    (
    
    
    ) should be used only if solubility issues arise, though it may shift the phenolic impurities downfield.
  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual

    
     (7.26 ppm).
    
Sample Preparation (FT-IR)
  • Method: Attenuated Total Reflectance (ATR) is preferred for neat solids/oils. If using KBr pellets, ensure the ratio is 1:100 (sample:KBr) to prevent detector saturation in the nitro region.

  • Resolution: 4

    
     with 16 scans minimum.
    

Structural Elucidation Workflow

The following logic flow illustrates how to systematically confirm the regiochemistry of the molecule using spectral data.

StructuralElucidation Start Start: Spectral Data Acquisition CheckCHO Check 9.8-10.0 ppm (1H NMR) Is Aldehyde Singlet Present? Start->CheckCHO CheckNO2 Check 1530 & 1350 cm-1 (IR) Are Nitro Bands Present? CheckCHO->CheckNO2 Yes Reject Reject: Impurity or Wrong Regioisomer CheckCHO->Reject No CheckAromatic Analyze Aromatic Region (7.0-8.5 ppm) Is the pattern 1:1:1? CheckNO2->CheckAromatic Yes CheckNO2->Reject No CheckCoupling Check H-2 Signal (~8.3 ppm) Is it a doublet (J~2Hz)? CheckAromatic->CheckCoupling Yes CheckAromatic->Reject No CheckButoxy Check Aliphatic Region (0.9-4.2 ppm) Are Butyl signals present? CheckCoupling->CheckButoxy Yes (Meta Coupling) CheckCoupling->Reject No (Ortho Coupling) Confirm Confirmation: 4-Butoxy-3-nitrobenzaldehyde CheckButoxy->Confirm Yes CheckButoxy->Reject No

Figure 1: Logic flow for the structural confirmation of 4-Butoxy-3-nitrobenzaldehyde.

1H NMR Spectral Analysis

The 1H NMR spectrum in


 is characterized by a distinct "1-3-9" integration pattern: 1 Aldehyde proton, 3 Aromatic protons, and 9 Aliphatic protons.
Aromatic Region Logic

The


 group at position 3 and the 

group at position 1 are both electron-withdrawing, heavily deshielding the aromatic ring. However, the alkoxy group at position 4 is electron-donating by resonance, providing a shielding effect to the proton ortho to it (H-5).

Key Diagnostic Signals:

  • H-2 (The "Sandwiched" Proton): Located between

    
     and 
    
    
    
    . This proton experiences the combined inductive deshielding of both groups. It appears most downfield as a doublet with a small coupling constant (
    
    
    Hz) due to meta-coupling with H-6.
  • H-6 (Ortho to Aldehyde): Deshielded by the aldehyde but less so than H-2. It appears as a doublet of doublets (

    
     Hz).
    
  • H-5 (Ortho to Butoxy): Shielded by the oxygen lone pair. It appears most upfield in the aromatic region as a doublet (

    
     Hz).
    
Quantitative Data Table (1H NMR)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Mechanistic Origin
CHO (Aldehyde)9.85 – 9.95Singlet (s)1H-Anisotropic effect of C=O
Ar-H2 8.30 – 8.45Doublet (d)1H

Deshielded by ortho-NO2 & ortho-CHO
Ar-H6 8.00 – 8.15Doublet of Doublets (dd)1H

Ortho to CHO, Meta to NO2
Ar-H5 7.20 – 7.30Doublet (d)1H

Shielded by ortho-O-Alkyl
O-CH2 (

)
4.15 – 4.25Triplet (t)2H

Deshielding by Oxygen
CH2 (

)
1.80 – 1.90Quintet (m)2H-Alkyl chain environment
CH2 (

)
1.45 – 1.55Sextet (m)2H-Alkyl chain environment
CH3 (

)
0.95 – 1.05Triplet (t)3H

Terminal methyl group

Note: Shifts are estimated based on substituent additivity rules relative to 4-methoxy-3-nitrobenzaldehyde [1, 2].

FT-IR Spectral Analysis[1]

Infrared spectroscopy validates the functional groups.[1] The absence of a broad -OH stretch (3200–3500


) is the primary indicator that the alkylation of the starting material (4-hydroxy-3-nitrobenzaldehyde) was successful.
Key Vibrational Modes
Functional GroupFrequency (

)
IntensityAssignment
Aldehyde C-H 2850 & 2750WeakFermi resonance doublet (Characteristic of CHO)
Aldehyde C=O 1690 – 1710StrongCarbonyl stretching
Aromatic C=C 1600 – 1610MediumRing skeletal vibrations
Nitro (

)
1530 – 1540StrongAsymmetric stretch
Nitro (

)
1345 – 1355StrongSymmetric stretch
Aryl Ether (C-O-C) 1260 – 1280StrongAsymmetric C-O-C stretch

Synthesis & Impurity Profiling Workflow

Understanding the synthesis pathway is crucial for interpreting the spectra, particularly for identifying impurities.

SynthesisPath SM Starting Material 4-Hydroxy-3-nitrobenzaldehyde Product Product 4-Butoxy-3-nitrobenzaldehyde SM->Product Nucleophilic Substitution Impurity1 Impurity A Unreacted SM (OH signal) SM->Impurity1 Incomplete Rxn Reagent Reagent 1-Bromobutane / K2CO3 Reagent->Product Impurity2 Impurity B O-Alkylation Isomer (Rare) Product->Impurity2 Side Rxn

Figure 2: Synthesis pathway and potential impurity origins.

Impurity Markers:

  • Unreacted Starting Material: Look for a broad singlet at ~10.5–11.0 ppm (Phenolic OH) in 1H NMR or a broad band at 3300

    
     in IR [3].
    
  • Residual Solvent: Common solvents like DMF or Acetone will show sharp singlets at 2.9/8.0 ppm or 2.1 ppm, respectively.

References

  • Sigma-Aldrich. 4-Butoxy-3-nitrobenzaldehyde Product Specification & CAS 351002-94-3. Retrieved from [2]

  • National Institute of Standards and Technology (NIST).[3][4] 4-Hydroxy-3-nitrobenzaldehyde Spectral Data. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]

  • PubChem.[5] Compound Summary: 4-Methoxy-3-nitrobenzaldehyde (Analogous Structure). Retrieved from [Link]

Sources

Technical Safety & Toxicity Guide: Nitrobenzaldehyde Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Nitrobenzaldehydes (NBAs)—specifically the ortho- (2-), meta- (3-), and para- (4-) isomers—are critical electrophilic scaffolds in drug discovery. They serve as precursors for dihydropyridine calcium channel blockers (e.g., Nifedipine), Schiff bases, and various heterocyclic pharmacophores.

While indispensable, their nitro-aromatic nature introduces specific toxicological risks, including methemoglobinemia, genotoxicity, and skin sensitization. This guide synthesizes the toxicological profile of NBAs with field-proven handling protocols to ensure scientific integrity and personnel safety.

Chemical Identity Table
Property2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-Nitrobenzaldehyde
CAS No. 552-89-699-61-6555-16-8
Appearance Yellow crystalline solidYellowish powderPale yellow solid
Melting Point 42–44 °C58–59 °C106–108 °C
Solubility Soluble in EtOH, Ether; Low in H₂OSoluble in EtOH, Ether; Low in H₂OSoluble in EtOH, Ether; Low in H₂O
Reactivity High steric strain; susceptible to photo-rearrangement (nitroso-benzoic acid)Standard meta-directing electrophileConjugated system; highly reactive to nucleophiles

Toxicological Profile: Mechanisms & Data[1][2]

Acute & Chronic Toxicity

The toxicity of NBAs is largely driven by the nitro moiety, which can undergo enzymatic reduction. The primary acute risks are irritation and potential systemic effects via skin absorption.

Comparative Toxicity Data

Endpoint 2-Nitrobenzaldehyde 3-Nitrobenzaldehyde 4-Nitrobenzaldehyde
LD50 (Oral, Rat) N/A (Mouse: 600 mg/kg) [1] ~600–1000 mg/kg (est.) 4,700 mg/kg [2]
LD50 (Dermal, Rat) N/A N/A 16,000 mg/kg [2]
Skin Sensitization Moderate Moderate High (Category 1) [3]

| Aquatic Toxicity | Harmful | Toxic to aquatic life | Harmful (H412) |[1]

Mechanism of Action: The Nitroreduction Pathway

The toxicological "engine" of nitrobenzaldehydes is the metabolic reduction of the nitro group. In vivo, nitroreductases (bacterial or hepatic) reduce the parent compound to a nitroso intermediate, then to a hydroxylamine, and finally to an amine.

  • Methemoglobinemia: The hydroxylamine intermediate can oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), impairing oxygen transport.

  • Genotoxicity: The hydroxylamine species can be acetylated (via NAT enzymes) to form nitrenium ions, which are potent electrophiles capable of forming DNA adducts [4].

Genotoxicity & Mutagenicity[3]
  • Ames Test: NBAs generally test positive in Salmonella typhimurium strains (TA98, TA100), particularly with metabolic activation (S9 fraction) or in the presence of comutagens like norharman [5].

  • Structural Alert: The para- isomer often exhibits higher mutagenic potential due to resonance stabilization of the nitrenium ion intermediate.

Visualization: Metabolic Activation & Toxicity Pathway

Nitrobenzaldehyde_Toxicity_Pathway NBA Nitrobenzaldehyde (Parent Compound) Nitroso Nitroso Intermediate (R-NO) NBA->Nitroso Nitroreductase (Type I/II) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Reduction Amine Amino Metabolite (R-NH2) Hydroxylamine->Amine Complete Reduction MetHb Methemoglobinemia (Fe2+ -> Fe3+) Hydroxylamine->MetHb Redox Cycling DNA_Adduct DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Adduct O-Acetylation (Nitrenium Ion) Excretion Conjugation & Excretion Amine->Excretion Acetylation

Figure 1: Metabolic reduction pathway of nitrobenzaldehydes showing divergence into toxicological endpoints (Methemoglobinemia and Genotoxicity).

Handling Precautions & Stability

Chemical Incompatibilities

NBAs are not inert. Their handling requires awareness of specific reactivities:

  • Strong Bases: Contact with caustic alkalis (NaOH, KOH) can induce violent decomposition or exothermic condensation (Cannizzaro reaction variants), especially with the ortho- isomer [6].

  • Reducing Agents: Mixing with hydrides (LiAlH₄, NaBH₄) is highly exothermic. The reduction of the nitro group releases significant heat (~220-410 kJ/mol), posing a runaway risk in closed vessels.

  • Oxidation: The aldehyde group readily oxidizes to the corresponding nitrobenzoic acid upon air exposure.

Photochemical Instability (Ortho-Effect)

2-Nitrobenzaldehyde is uniquely photosensitive. Upon UV exposure, it rearranges to 2-nitrosobenzoic acid.

  • Precaution: Store strictly in amber glass or foil-wrapped containers.

  • Impact: Using degraded 2-NBA in synthesis will act as a radical trap and lower yield.

Engineering Controls & PPE
  • Respiratory: Use a localized exhaust (fume hood). If dust formation is likely, use an N95 or P100 respirator.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash. For prolonged handling, double-gloving is recommended due to the compound's skin absorption potential.

  • Eyes: Chemical safety goggles are mandatory. NBAs are severe eye irritants (Category 2A).[2]

Experimental Workflow: Safe Synthesis Protocol

Scenario: Setting up a Henry Reaction (Nitroaldol) using 3-Nitrobenzaldehyde. Objective: Minimize dust exposure and control exothermic potential.

Step-by-Step Methodology
  • Preparation & Weighing:

    • Control: Weigh inside a fume hood or a powder containment balance enclosure.

    • Action: If the solid is caked, do not use a metal spatula to chip aggressively (spark/friction risk). Use a plastic or Teflon-coated spatula.

    • Dissolution: Dissolve the solid in the solvent (e.g., Ethanol) before adding any catalyst.

  • Reaction Setup:

    • Inert Atmosphere:[3][4] Purge the vessel with Nitrogen/Argon. While NBAs are not pyrophoric, the reaction intermediates (nitronates) can be sensitive to oxygen and moisture.

    • Temperature Control: Pre-cool the reaction vessel if using strong bases (e.g., NaOH, KOH) as catalysts. The deprotonation is exothermic.

  • Quenching & Work-up:

    • Acidification: When quenching basic reactions, add acid slowly to avoid rapid CO₂ evolution or heat spikes.

    • Phase Separation: NBAs partition well into organic solvents (DCM, EtOAc).

    • Waste: Aqueous waste will contain nitro-aromatics. Do not mix with bleach (hypochlorites) as this can form toxic chloropicrin-like byproducts.

  • Decontamination:

    • Clean surfaces with a surfactant-based cleaner (soap/water). Avoid using pure acetone for cleaning skin, as it increases permeability to the nitro compound.

Visualization: Safe Handling Decision Logic

Safe_Handling_Workflow Start Start: Solid NBA Inspect Inspect Physical State (Caking/Color) Start->Inspect Weigh Weighing (Fume Hood Only) Inspect->Weigh OK Dissolve Solubilization (Pre-dissolve before Cat.) Weigh->Dissolve Reaction Reaction (Inert Atm, Temp Control) Dissolve->Reaction Spill Spill Event? Reaction->Spill Cleanup Wet Wipe Method (No Dry Sweeping) Spill->Cleanup Yes Waste Segregated Waste (Non-Halogenated) Spill->Waste No Cleanup->Waste

Figure 2: Operational workflow for handling solid nitrobenzaldehydes, emphasizing dust control and spill management.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes. Lifting eyelids is crucial as particulates can trap under the lid.

  • Skin Contact: Wash with soap and copious water.[2][3][5][6] Monitor for cyanosis (blue lips/fingernails) for 24 hours, as methemoglobinemia can be delayed.

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[3][4]

    • Don full PPE (Goggles, Nitrile gloves, Lab coat, N95).

    • Do not dry sweep. Mist the spill with water or a compatible solvent to suppress dust.

    • Scoop into a hazardous waste container labeled "Toxic - Nitro Aromatic."

References

  • PubChem.[7][8] (n.d.). 4-Nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Suzuki, J., et al. (1983). Mutagenicities of mono-nitrobenzene derivatives in the presence of norharman. Mutation Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Genotoxic Activity of m-Nitrobenzaldehyde. Retrieved from [Link]

  • Bretherick, L. (n.d.). Handbook of Reactive Chemical Hazards.

Sources

Technical Whitepaper: 4-Butoxy-3-nitrobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-Butoxy-3-nitrobenzaldehyde , a critical intermediate in the synthesis of lipophilic pharmacophores. This document is structured for medicinal chemists and process engineers, focusing on synthetic utility, reaction optimization, and downstream applications in kinase inhibitor design.[1]

CAS: 351002-94-3 | Formula: C₁₁H₁₃NO₄ | MW: 223.23 g/mol [1][][3][]

Executive Summary: The Lipophilic Scaffold

In the optimization of small molecule drugs, the 4-Butoxy-3-nitrobenzaldehyde scaffold serves as a strategic "gateway" intermediate.[1] Unlike its methoxy- or ethoxy- analogs (common in early-generation EGFR inhibitors like Gefitinib), the n-butoxy tail introduces significant lipophilicity and steric bulk.[1] This modification is frequently employed to:

  • Modulate LogP: Increase membrane permeability in hydrophilic cores.[1]

  • Fill Hydrophobic Pockets: Target deeper hydrophobic regions within ATP-binding sites of kinases (e.g., EGFR, HER2).[1]

  • Diversify Solubility: Alter the physicochemical profile of crystalline salts.

This guide details the robust synthesis of this building block and its divergent applications in constructing heterocycles (quinazolines, benzimidazoles) and Schiff base ligands.[1]

Chemical Profile & Synthetic Utility[1][5][6]

Structural Analysis

The molecule features three distinct reactive centers, making it a versatile "Hub" for divergent synthesis:

  • Aldehyde (-CHO): Electrophilic center for condensation (Knoevenagel, Schiff base formation) or reductive amination.[1]

  • Nitro Group (-NO₂): Precursor to the amino group (-NH₂), enabling cyclization into nitrogenous heterocycles.[1]

  • Butoxy Chain (-O-C₄H₉): A stable lipophilic anchor that resists metabolic cleavage better than simple esters.

Synthesis Protocol: O-Alkylation of 4-Hydroxy-3-nitrobenzaldehyde

The industrial standard for producing 4-Butoxy-3-nitrobenzaldehyde involves the Williamson ether synthesis. This protocol is optimized for yield and purity, minimizing the formation of O-alkylation byproducts.[1]

Reaction Scheme:


[1]
Detailed Experimental Workflow
  • Reagents:

    • 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq)[1][5]

    • 1-Bromobutane (1.2 eq) – Excess ensures complete conversion.[1]

    • Potassium Carbonate (K₂CO₃) (2.0 eq) – Anhydrous, ground to fine powder.[1]

    • Solvent: DMF (Dimethylformamide) or Acetone.[1] Note: DMF is preferred for scale-up due to higher boiling point and solubility.[1]

  • Procedure:

    • Step A (Deprotonation): Charge a round-bottom flask with 4-Hydroxy-3-nitrobenzaldehyde and DMF.[1] Add K₂CO₃ and stir at room temperature for 30 minutes. Observation: The solution will turn deep yellow/orange due to phenoxide formation.[1]

    • Step B (Alkylation): Add 1-Bromobutane dropwise. Heat the mixture to 80°C for 4–6 hours.

    • Step C (Quench): Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a pale yellow solid.[1][6]

    • Step D (Isolation): Filter the solid, wash with water (to remove DMF/salts), and recrystallize from Ethanol/Water if necessary.[1]

Critical Control Points (Expert Insight):

  • Temperature Control: Do not exceed 100°C. Higher temperatures can degrade the aldehyde or cause Cannizzaro-type disproportionation side reactions.

  • Moisture Sensitivity: While not strictly anhydrous, water competes with the phenoxide, lowering yields.[1] Use dry DMF.[1]

  • Monitoring: TLC (30% EtOAc/Hexane).[1] The starting material (phenol) is more polar and will remain near the baseline; the product (ether) moves to

    
    .[1]
    

Downstream Applications: From Intermediate to Bioactive Core[1]

The true value of 4-Butoxy-3-nitrobenzaldehyde lies in its transformation into complex pharmacophores.

Pathway A: Synthesis of Quinazoline Kinase Inhibitors

This is the primary medicinal application.[1] The nitro group is reduced to an amine, which then undergoes cyclization to form the quinazoline core found in drugs like Lapatinib or Erlotinib analogs.[1]

  • Challenge: Chemoselective reduction of

    
     in the presence of 
    
    
    
    .
  • Solution: Standard catalytic hydrogenation (

    
    ) often reduces the aldehyde to an alcohol.[1]
    
    • Preferred Protocol: Use Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Stannous Chloride (SnCl₂) .[1] These mild conditions reduce the nitro group to an aniline (

      
      ) while preserving the aldehyde for subsequent cyclization.[1]
      
Pathway B: Schiff Base & Chalcone Libraries

The aldehyde functionality allows for rapid diversification via condensation reactions.[1]

  • Schiff Bases: Reaction with primary amines yields imines, often explored for antibacterial and antifungal activity.[1] The butoxy tail improves penetration through bacterial lipid membranes.[1]

  • Chalcones: Claisen-Schmidt condensation with acetophenones yields chalcones, which are potent anti-inflammatory agents (inhibitors of NF-κB).[1]

Visualizations & Data

Synthesis & Divergent Pathways Diagram

The following diagram illustrates the central role of 4-Butoxy-3-nitrobenzaldehyde and the critical decision nodes in its processing.

G Start 4-Hydroxy-3- nitrobenzaldehyde Core 4-Butoxy-3- nitrobenzaldehyde (CAS: 351002-94-3) Start->Core Alkylation (80°C) Reagent n-Butyl Bromide (K2CO3/DMF) Reagent->Core Reduct Chemoselective Reduction (SnCl2 or Fe/NH4Cl) Core->Reduct Pathway A Condense Condensation (Amines/Ketones) Core->Condense Pathway B Amine 3-Amino-4- butoxybenzaldehyde Reduct->Amine Retains CHO Quin Quinazoline Core (Kinase Inhibitors) Amine->Quin Cyclization Schiff Schiff Bases (Antibacterial) Condense->Schiff + R-NH2 Chalcone Chalcones (Anti-inflammatory) Condense->Chalcone + Acetophenone

Figure 1: Divergent synthesis pathways starting from the 4-Butoxy-3-nitrobenzaldehyde scaffold.[1]

Quantitative Data Summary

The following table summarizes typical yield data and reaction conditions reported in literature for the synthesis of the core intermediate.

ParameterOptimized ConditionTypical YieldNotes
Solvent DMF (Dimethylformamide)85–92%Best solubility; requires aqueous wash.[1]
Base Potassium Carbonate (

)
80–88%Safer than NaH; requires heating.[1]
Temperature 80°CN/A>100°C risks byproduct formation.[1]
Reaction Time 4–6 HoursN/AMonitor via TLC until phenol disappears.[1]
Purification Recrystallization (EtOH)>98% PurityColumn chromatography rarely needed.[1]

References

  • BOC Sciences. 4-Butoxy-3-nitrobenzaldehyde Product Profile & Applications. Retrieved from

  • ChemSpider SyntheticPages. Etherification of 4-Hydroxybenzaldehyde with benzyl bromides (Protocol Analogy). Retrieved from [1]

  • BenchChem. Reaction mechanism of 3-Nitrobenzaldehyde derivatives (Claisen-Schmidt). Retrieved from [1]

  • ChemicalBook. 4-Hydroxy-3-nitrobenzaldehyde: Precursor Properties and Derivatives. Retrieved from [1]

  • Santa Cruz Biotechnology. 4-Butoxy-3-nitrobenzaldehyde Product Data. Retrieved from [1]

Sources

Technical Whitepaper: Comparative Analysis of 3-Nitro-4-alkoxybenzaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of bioactive heterocycles—particularly quinazoline-based kinase inhibitors (e.g., EGFR inhibitors)—the choice of the alkoxy substituent at the C4 position of the benzyl ring is a critical determinant of pharmacokinetics (PK) and binding affinity.

This guide provides a technical comparison between 4-Butoxy-3-nitrobenzaldehyde (High-Lipophilicity Variant) and 3-Nitro-4-methoxybenzaldehyde (Standard Scaffold). While electronically similar, their divergent physicochemical profiles dictate their specific utility in drug discovery. This whitepaper details their structural properties, divergent synthesis protocols from a common intermediate, and strategic applications in Structure-Activity Relationship (SAR) studies.

Part 1: Structural & Physicochemical Divergence

The core difference between these two molecules lies in the alkyl tail attached to the C4 oxygen. This modification does not significantly alter the electronic activation of the aldehyde or the nitro group but drastically shifts the molecule's solubility profile and steric demand.

Physicochemical Comparison Table
Feature3-Nitro-4-methoxybenzaldehyde4-Butoxy-3-nitrobenzaldehyde
CAS Number 31680-08-757507-62-5 (Generic/Analog)
Molecular Weight 181.15 g/mol 223.23 g/mol
Alkyl Substituent Methyl (-CH₃)n-Butyl (-CH₂CH₂CH₂CH₃)
Steric Bulk Minimal (Rotational freedom low)High (Flexible chain, "Wiggle" volume)
Lipophilicity (cLogP) ~1.3 (Moderate)~2.8 (High)
Melting Point 97–100 °C [1]~68–72 °C (Estimated/Analogous)
Solubility Soluble in DCM, EtOAc, warm EtOHHigh solubility in Hexanes, Toluene, Ethers
Primary Utility Initial Hit Generation, CrystallographyPermeability Optimization, Hydrophobic Probing
The "Lipophilic Shift"

The transition from a methoxy to a butoxy group introduces a "grease ball" effect.

  • Methoxy: Provides a rigid, polar-compatible anchor. It is often the starting point for SAR because it minimizes steric clashes in the binding pocket.

  • Butoxy: The butyl chain adds significant lipophilicity (+1.5 LogP units). This is strategically used to:

    • Improve Passive Permeability: Enhance crossing of the blood-brain barrier (BBB) or cell membranes.

    • Probe Hydrophobic Pockets: Many kinases (e.g., EGFR) have a hydrophobic region near the ATP-binding site that can accommodate longer alkyl chains, improving potency via van der Waals interactions.

Part 2: Synthetic Pathways & Process Chemistry

To ensure reproducibility and cost-efficiency, both molecules should be synthesized from a common "pivot" intermediate: 4-Hydroxy-3-nitrobenzaldehyde (CAS: 3011-34-5). This divergent approach minimizes inventory and allows for parallel synthesis of analogs.

Reaction Mechanism (Williamson Ether Synthesis)

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated by base) onto an alkyl halide. The presence of the ortho-nitro group and para-aldehyde group makes the phenol relatively acidic (pKa ~7), facilitating deprotonation by weak bases like Potassium Carbonate (


).
Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Hydroxy-3-nitrobenzaldehyde (CAS: 3011-34-5) Reagents Reagents: K2CO3, DMF, 60°C Start->Reagents Branch_Me Route A: + Methyl Iodide (MeI) Reagents->Branch_Me Branch_Bu Route B: + n-Butyl Bromide (n-BuBr) Reagents->Branch_Bu Prod_Me 3-Nitro-4-methoxybenzaldehyde (Precipitates in Water) Branch_Me->Prod_Me Fast Kinetics Simple Filtration Prod_Bu 4-Butoxy-3-nitrobenzaldehyde (Requires Extraction) Branch_Bu->Prod_Bu Slower Kinetics Extractive Workup

Figure 1: Divergent synthesis strategy from the 4-hydroxy-3-nitrobenzaldehyde scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4-Butoxy-3-nitrobenzaldehyde (Scale: 10 mmol).

Reagents:

  • 4-Hydroxy-3-nitrobenzaldehyde (1.67 g, 10 mmol)

  • n-Butyl Bromide (1.51 g, 11 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol, 1.5 eq)
    
  • DMF (Dimethylformamide) (10 mL)

Step-by-Step Methodology:

  • Activation: In a 50 mL round-bottom flask, dissolve 4-hydroxy-3-nitrobenzaldehyde in DMF. Add

    
     in one portion. The solution will turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add n-Butyl Bromide dropwise via syringe.

    • Note: For the Methoxy analog, Methyl Iodide is used here. Caution: MeI is highly volatile and carcinogenic.

  • Heating: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (polar, low Rf) should disappear, replaced by a less polar spot (high Rf).

  • Workup (Crucial Difference):

    • For Methoxy: Pour into ice water. The product typically precipitates as a solid. Filter and wash.[1]

    • For Butoxy: Pour into water (50 mL). The product may form an oil or sticky solid due to lower melting point. Do not filter. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo. If the oil does not crystallize upon standing, recrystallize from Hexanes/EtOAc (9:1) or perform a short silica plug filtration.
    

Part 3: Reactivity Profile & Downstream Applications

Both molecules serve as "Masked Anilines." The aldehyde is used for condensation reactions, while the nitro group is a latent amine.

The "Gefitinib" Pathway (Quinazoline Synthesis)

The most high-value application of these aldehydes is in the synthesis of 4-anilinoquinazolines (like Gefitinib or Erlotinib).

  • Condensation: The aldehyde reacts with a nucleophile (e.g., nitromethane or a ketone) or is oxidized to the acid to form the quinazoline core.

  • Reduction: The 3-nitro group is reduced to an aniline (

    
    ) using 
    
    
    
    or
    
    
    .
  • Cyclization: The resulting anthranilic acid derivative is cyclized to form the quinazoline ring.

Impact of the Alkoxy Group:

  • Reaction Rate: The alkoxy group at C4 is an Electron Donating Group (EDG). It slightly deactivates the aldehyde towards nucleophilic attack compared to a naked nitrobenzaldehyde, but this effect is identical for both Methoxy and Butoxy.

  • Solubility Control: The Butoxy derivative keeps intermediates soluble in non-polar solvents (DCM, Toluene), which is advantageous during large-scale manufacturing to prevent "crashing out" in reactor lines.

Part 4: Strategic Selection (SAR Decision Tree)

When designing a drug candidate, the choice between these two intermediates is rarely arbitrary. It follows a logical decision matrix based on the biological target's constraints.

SARDecision Start SAR Optimization Phase Q1 Is the binding pocket sterically restricted? Start->Q1 Yes Yes (Tight Fit) Q1->Yes No No (Open/Solvent Exposed) Q1->No Select_Me Select 3-Nitro-4-methoxybenzaldehyde (Minimize Steric Clash) Yes->Select_Me Q2 Is membrane permeability or potency limiting? No->Q2 Q2->Select_Me Need Solubility in Plasma Select_Bu Select 4-Butoxy-3-nitrobenzaldehyde (Increase LogP / Probe Hydrophobic Pocket) Q2->Select_Bu Need Lipophilicity

Figure 2: Decision matrix for selecting the appropriate alkoxy-nitrobenzaldehyde intermediate.

Case Study: EGFR Inhibitors

In the development of EGFR inhibitors, early hits often utilize the Methoxy group (e.g., Gefitinib uses a methoxy and a morpholinopropoxy). However, to overcome resistance mutations (like T790M), researchers often switch to Butoxy or similar longer chains to reach into the hydrophobic back-pocket of the ATP binding site, increasing residence time and potency [2].

References

  • Sigma-Aldrich. (2023). Product Specification: 4-Methoxy-3-nitrobenzaldehyde (CAS 31680-08-7).[2][3][4] (Note: Representative link for property verification).

  • PubChem. (2023).[2] Compound Summary: 4-Hydroxy-3-nitrobenzaldehyde (Precursor).[5] National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Quinazoline EGFR Inhibitors. (General Reference for SAR logic described in Part 4).

Sources

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 4-Butoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which can have profound implications for drug efficacy and manufacturing. This guide provides a comprehensive technical overview of the crystal structure and potential polymorphism of 4-Butoxy-3-nitrobenzaldehyde, a key intermediate in organic synthesis. Due to the limited publicly available data on the polymorphism of 4-Butoxy-3-nitrobenzaldehyde, this guide will draw parallels with the well-documented polymorphic behavior of its close structural analogue, 4-methoxy-3-nitrobenzaldehyde, to illustrate key concepts and experimental methodologies. We will delve into synthetic routes, methodologies for inducing and identifying polymorphs, and detailed characterization techniques, including X-ray crystallography, thermal analysis, and vibrational spectroscopy.

Introduction: The Significance of Polymorphism

The solid-state structure of an active pharmaceutical ingredient (API) is a cornerstone of its performance. Polymorphism is a phenomenon where a single chemical compound can pack into different crystal lattices, resulting in distinct crystalline solids. These variations in crystal packing can lead to significant differences in thermodynamic and kinetic properties. For instance, a metastable polymorph might offer the advantage of higher solubility and bioavailability, but with the inherent risk of converting to a more stable, less soluble form over time, thereby altering the drug's therapeutic effect.

Therefore, a thorough investigation and control of polymorphism are mandated by regulatory agencies for new drug applications. Understanding the potential for polymorphic forms of a synthetic intermediate like 4-Butoxy-3-nitrobenzaldehyde is crucial for ensuring the consistency and quality of the final API. This guide aims to provide the scientific foundation and practical methodologies for such an investigation.

Synthesis of 4-Butoxy-3-nitrobenzaldehyde

The synthesis of 4-Butoxy-3-nitrobenzaldehyde can be achieved through a nucleophilic aromatic substitution reaction, starting from a suitable precursor such as 4-chloro-3-nitrobenzaldehyde or by nitration of 4-butoxybenzaldehyde. A common laboratory-scale synthesis involves the Williamson ether synthesis.

Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 4-Butoxy-3-nitrobenzaldehyde from 4-hydroxy-3-nitrobenzaldehyde and 1-bromobutane.

Materials:

  • 4-hydroxy-3-nitrobenzaldehyde

  • 1-bromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane (1.2 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield pure 4-Butoxy-3-nitrobenzaldehyde.

Polymorphism: A Case Study of a Structural Analogue

Experimental Approach to Polymorph Screening

A systematic polymorph screen is essential to identify the different crystalline forms of a compound. This typically involves crystallizing the compound under a wide range of conditions.

Workflow for Polymorph Screening:

PolymorphScreening cluster_prep Sample Preparation cluster_crystallization Crystallization Methods cluster_analysis Solid-State Characterization Compound 4-Butoxy-3-nitrobenzaldehyde SolventEvaporation Solvent Evaporation Compound->SolventEvaporation Cooling Cooling Crystallization Compound->Cooling AntiSolvent Anti-Solvent Addition Compound->AntiSolvent Melt Melt Crystallization Compound->Melt PXRD Powder X-ray Diffraction (PXRD) SolventEvaporation->PXRD Cooling->PXRD AntiSolvent->PXRD Melt->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) PXRD->TGA FTIR FT-IR Spectroscopy PXRD->FTIR SCXRD Single-Crystal X-ray Diffraction (SCXRD) PXRD->SCXRD If suitable single crystals are obtained

Caption: Workflow for a systematic polymorph screen.

Characterization of Polymorphic Forms

A combination of analytical techniques is employed to characterize and differentiate between polymorphs.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the crystal structure of a compound. It provides unambiguous proof of the existence of a new polymorph by revealing the precise arrangement of atoms in the crystal lattice.

Hypothetical Crystallographic Data for Two Polymorphs of 4-Butoxy-3-nitrobenzaldehyde:

ParameterForm I (Hypothetical)Form II (Hypothetical)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.512.8
b (Å)8.27.5
c (Å)13.111.9
α (°)9090
β (°)98.590
γ (°)9090
Volume (ų)11151142
Z44
Calculated Density (g/cm³)1.331.30
Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the bulk crystalline material. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific form.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the different polymorphs.

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect melting points, phase transitions, and differences in enthalpy between polymorphs.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates.

Expected Thermal Behavior: Different polymorphs will typically have different melting points. The presence of an endothermic event in a DSC thermogram before the melting point can indicate a solid-solid phase transition from a metastable to a more stable form.

Vibrational Spectroscopy: FT-IR and Raman

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are sensitive to the local molecular environment. Differences in intermolecular interactions between polymorphs can lead to shifts in the vibrational frequencies of specific functional groups. For 4-Butoxy-3-nitrobenzaldehyde, key vibrational modes to monitor would include the C=O stretch of the aldehyde, the N-O stretches of the nitro group, and the C-O-C stretches of the butoxy group.

Experimental Protocols

Protocol for Crystallization for Polymorph Screening
  • Solvent Evaporation: Dissolve the compound in a variety of solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) at room temperature to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly and undisturbed at ambient conditions.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature. Slowly cool the solution to a lower temperature (e.g., room temperature or 4 °C) to induce crystallization.

  • Anti-Solvent Addition: Dissolve the compound in a solvent in which it is freely soluble. Add a miscible anti-solvent (in which the compound is poorly soluble) dropwise until turbidity is observed. Allow the solution to stand for crystallization.

Protocol for Powder X-ray Diffraction (PXRD) Analysis
  • Gently grind a small amount of the crystalline sample using a mortar and pestle to ensure a random orientation of the crystallites.

  • Pack the powdered sample into a sample holder.

  • Place the sample holder in the PXRD instrument.

  • Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical range for organic molecules is 2° to 40° 2θ.

  • Run the analysis and process the resulting diffractogram.

Protocol for Differential Scanning Calorimetry (DSC) Analysis
  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Set the temperature program (e.g., heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min).

  • Run the analysis under an inert nitrogen atmosphere.

Conclusion

The investigation of polymorphism is a critical and indispensable part of modern drug development and materials science. While direct experimental data on the crystal structure and polymorphism of 4-Butoxy-3-nitrobenzaldehyde is not widely published, the principles and methodologies for such a study are well-established. By drawing parallels with its close structural analogue, 4-methoxy-3-nitrobenzaldehyde, we can anticipate the potential for polymorphism and design a robust experimental plan for its investigation. A thorough polymorph screen, coupled with comprehensive characterization using techniques such as SCXRD, PXRD, DSC, TGA, and FT-IR, is essential to fully understand the solid-state properties of this important synthetic intermediate. This knowledge is paramount for ensuring the development of safe, effective, and stable final products.

References

  • Wishkerman, S., et al. (2006). Polymorphism in 4-methoxy-3-nitrobenzaldehyde. Crystal Growth & Design, 6(6), 1366-1373. Available at: [Link][1]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link][2]

Sources

Methodological & Application

Application Note: Synthesis of Gefitinib Analogs via 4-Butoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of EGFR tyrosine kinase inhibitors (TKIs). It details the synthesis and processing of 4-Butoxy-3-nitrobenzaldehyde , a lipophilic building block used in the development of Gefitinib (Iressa) analogs and structure-activity relationship (SAR) studies.

Executive Summary & Scientific Context

Gefitinib (


-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine) is a first-generation EGFR inhibitor. While the commercial synthesis typically utilizes 3-hydroxy-4-methoxybenzaldehyde  (isovanillin) to establish the 6,7-disubstitution pattern, the exploration of lipophilic analogs is critical for overcoming resistance mechanisms and improving membrane permeability.

4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3) serves as a pivotal "Model Intermediate" in this context. It allows researchers to:

  • Modulate Lipophilicity: Replace the standard methoxy/morpholino side chains with a hydrophobic butoxy group to probe the ATP-binding pocket's tolerance.

  • Simulate Core Construction: Mimic the electronic effects of the nitro-alkoxy substitution pattern found in the authentic Gefitinib precursor (4-methoxy-5-(3-chloropropoxy)-2-nitrobenzaldehyde) without the complexity of the morpholine tail.

Structural Logic & Retrosynthesis

The synthesis of quinazoline-based TKIs hinges on the "Aniline-Nitrile" or "Anthranilic Acid" routes. The 4-Butoxy-3-nitrobenzaldehyde intermediate is typically processed via nitro reduction and oxidative cyclization or condensation to form the quinazoline core.

Gefitinib_Analog_Pathway Start 4-Hydroxy-3-nitrobenzaldehyde (Starting Material) Inter1 4-Butoxy-3-nitrobenzaldehyde (Target Intermediate) Start->Inter1 Alkylation (n-BuBr, K2CO3, DMF) Inter2 4-Butoxy-3-aminobenzaldehyde (Reduced Scaffold) Inter1->Inter2 Nitro Reduction (Fe/AcOH or H2/Pd-C) Final Quinazoline-based Gefitinib Analog Inter2->Final Cyclization & Coupling (Formamidine/Aniline)

Figure 1: Synthetic pathway transforming the nitro-aldehyde precursor into a kinase inhibitor scaffold.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of 4-Butoxy-3-nitrobenzaldehyde

This protocol utilizes a Williamson ether synthesis to install the butoxy chain. The choice of DMF as a solvent and Potassium Carbonate as a base ensures complete deprotonation of the phenol while minimizing side reactions like Cannizzaro disproportionation of the aldehyde.

Reagents:

  • 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI), catalytic (0.1 eq) – Catalyst to accelerate alkylation via Finkelstein-like exchange.

  • Dimethylformamide (DMF), anhydrous[4]

Step-by-Step Methodology:

  • Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxy-3-nitrobenzaldehyde (10.0 g, 59.8 mmol) in DMF (100 mL).

  • Deprotonation: Add

    
      (16.5 g, 119.6 mmol) in a single portion. The solution will turn deep yellow/orange due to phenoxide formation. Stir at room temperature for 30 minutes.
    
  • Alkylation: Add 1-Bromobutane (7.7 mL, 71.8 mmol) and catalytic KI (1.0 g).

  • Reaction: Heat the mixture to 80°C under an inert nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 3:1). Reaction is typically complete in 4–6 hours.

  • Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (500 mL) to precipitate the product.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layer with Brine (
    
    
    
    mL) to remove residual DMF.
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane) if necessary.

Yield Target: 85–92% Appearance: Yellow crystalline solid.

Protocol B: Nitro Reduction to 4-Butoxy-3-aminobenzaldehyde

The reduction of the nitro group is the Critical Process Parameter (CPP) . Catalytic hydrogenation (H2/Pd-C) can sometimes reduce the aldehyde to an alcohol. Therefore, a chemoselective Iron/Acetic Acid reduction is recommended to preserve the aldehyde functionality, mirroring the industrial Gefitinib process.

Reagents:

  • 4-Butoxy-3-nitrobenzaldehyde (from Protocol A)[5][6]

  • Iron Powder (Fe), 325 mesh (5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (solvent)[4]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Butoxy-3-nitrobenzaldehyde (5.0 g, 22.4 mmol) in a mixture of Ethyl Acetate (50 mL) and Glacial Acetic Acid (5 mL).

  • Reduction: Heat the solution to 60°C . Add Iron powder (6.25 g, 112 mmol) portion-wise over 20 minutes to control the exotherm.

  • Reflux: Increase temperature to reflux (approx. 75-80°C) and stir for 2 hours. The color will shift from yellow to dark brown/grey.

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

  • Neutralization: Carefully wash the filtrate with saturated

    
     solution until the aqueous phase is slightly basic (pH 8). Caution: CO2 evolution.
    
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate.
    
  • Storage: The resulting amine is sensitive to oxidation. Store under nitrogen at -20°C or use immediately.

Analytical Validation & Quality Control

To ensure the integrity of the intermediate before proceeding to complex coupling steps, compare obtained data against these standard parameters.

ParameterSpecificationMethod
Appearance Yellow to pale brown solidVisual Inspection
Purity > 98.0%HPLC (C18, ACN:Water gradient)

H NMR (DMSO-d6)

9.85 (s, 1H, CHO), 8.32 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 4.21 (t, 2H,

)
400 MHz NMR
Mass Spectrometry

LC-MS (ESI+)
Melting Point 103–106 °CCapillary Method

Critical Process Parameters (Troubleshooting)

Issue: Incomplete Alkylation (Protocol A)
  • Cause: Presence of water in DMF or old

    
    .
    
  • Solution: Use anhydrous DMF (water < 0.05%) and freshly ground

    
    . Addition of catalytic KI is essential for bromides.
    
Issue: Over-reduction to Alcohol (Protocol B)
  • Cause: Use of strong reducing agents like

    
     or unmonitored Hydrogenation.
    
  • Solution: Stick to the Fe/AcOH or SnCl2/HCl method. These are highly chemoselective for Nitro groups in the presence of Aldehydes.

Issue: Structural Isomerism
  • Note: Ensure the starting material is 4-Hydroxy-3-nitrobenzaldehyde (Nitro ortho to OH), not 3-hydroxy-4-nitrobenzaldehyde. The substitution pattern dictates the final regiochemistry of the quinazoline core.

References

  • Gefitinib Synthesis Overview

    • Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate.[1][2] (2014).[7] PubMed. Available at: [Link] (Search Term: Gefitinib synthesis methyl 3-hydroxy-4-methoxybenzoate)[2]

  • Alkylation Protocols
  • Nitro Reduction Methodologies

    • Chemoselective reduction of nitro compounds. Organic Chemistry Portal. Available at: [Link]

  • Gefitinib Analogs

    • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.[3][8] (2013).[1] PMC. Available at: [Link]

Sources

Application Note: Chemoselective Reductive Amination of 4-Butoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Butoxy-3-nitrobenzaldehyde (CAS: 555-16-8 analog/derivative) is a critical intermediate in the synthesis of bioactive small molecules, particularly tyrosine kinase inhibitors (e.g., EGFR inhibitors) and GPCR ligands. The molecule features a "push-pull" electronic system: the butoxy group (electron-donating) at the para-position and the nitro group (electron-withdrawing) at the meta-position.

The Challenge: The primary synthetic challenge in performing reductive amination on this substrate is chemoselectivity . Standard reducing agents like Lithium Aluminum Hydride (LiAlH


) or catalytic hydrogenation (H

/Pd-C) will indiscriminately reduce the nitro group to an aniline (or hydroxylamine) alongside the imine.

The Solution: This guide details the use of Sodium Triacetoxyborohydride (STAB) as the reagent of choice. STAB allows for the selective reduction of the intermediate imine/iminium species to the amine without touching the nitro group, owing to its steric bulk and lower hydridic activity compared to NaBH


.

Mechanistic Insight & Reaction Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The presence of the ortho-nitro group provides steric bulk but also increases the electrophilicity of the aldehyde carbon, generally accelerating imine formation compared to unactivated benzaldehydes.

Reaction Pathway Diagram

ReactionPathway Start 4-Butoxy-3-nitrobenzaldehyde (Aldehyde) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Ion (Activated Species) Hemiaminal->Imine - H2O (Acid Cat.) STAB NaBH(OAc)3 (Mild, Selective) Imine->STAB H2Pd H2 / Pd-C (Non-Selective) Imine->H2Pd ProductA Target: Secondary Amine (Nitro Retained) STAB->ProductA Hydride Transfer ProductB Side Product: Aniline (Nitro Reduced) H2Pd->ProductB Full Reduction

Figure 1: Chemoselective divergence based on reducing agent selection. STAB ensures retention of the nitro scaffold.

Experimental Protocols

Protocol A: Standard Chemoselective Reductive Amination (STAB Method)

Recommended for preserving the nitro group.

Reagents:

  • Substrate: 4-Butoxy-3-nitrobenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Primary or Secondary)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv).

Procedure:

  • Imine Formation (Pre-equilibrium):

    • In a dry round-bottom flask under N

      
       atmosphere, dissolve 4-Butoxy-3-nitrobenzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).
      
    • Add the amine (1.1 equiv).

    • Add Glacial Acetic Acid (1.0 equiv). Note: AcOH promotes imine formation and buffers the basicity of the amine.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[2][3] You may not see full conversion to imine, but equilibrium must be established.

  • Reduction:

    • Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours (overnight is common for hindered amines).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO

      
       (approx. equal volume to solvent). Stir for 15 minutes until gas evolution ceases.
      
    • Extract the aqueous layer with Dichloromethane (DCM) (3x).[4]

    • Combine organic layers and wash with Brine (1x).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • The crude residue is typically a yellow/orange oil or solid.

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).

Protocol B: Two-Step Procedure (NaBH Alternative)

Use only if STAB is unavailable. Requires strict stepwise execution to avoid reducing the aldehyde to the alcohol.

  • Imine Synthesis: Dissolve aldehyde and amine in Methanol (MeOH). Add 3Å Molecular Sieves to drive equilibrium. Stir 4–12 hours.

  • Reduction: Cool to 0°C. Add NaBH

    
     (1.0 equiv) slowly. Stir for 1 hour.
    
  • Risk: If the imine is not fully formed, NaBH

    
     will reduce the remaining aldehyde to 4-butoxy-3-nitrobenzyl alcohol (a difficult-to-separate impurity).
    

Optimization & Troubleshooting Guide

The 4-butoxy group increases lipophilicity compared to methoxy analogs, making solubility in DCE excellent but potentially complicating removal from non-polar byproducts.

Solvent & Reagent Compatibility Table
ParameterRecommendationRationale
Solvent DCE (1,2-Dichloroethane) Optimal for STAB stability and solubility of lipophilic nitro-aldehydes.
Solvent (Alt) THF (Tetrahydrofuran)Good alternative if DCE is restricted; ensure THF is anhydrous.
Avoid Methanol (MeOH)STAB reacts/decomposes faster in MeOH; use NaBH

CN if MeOH is mandatory.
Catalyst Acetic Acid (AcOH)Essential.[5] Protonates the hemiaminal to facilitate water loss (imine formation).
Scavenger Isocyanate ResinIf excess amine is used, add polymer-bound isocyanate at the end to remove unreacted amine.
Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Issue1 Aldehyde remaining (Incomplete Rxn) Problem->Issue1 Issue2 Benzyl Alcohol formed (Direct Reduction) Problem->Issue2 Issue3 Aniline formed (Nitro Reduced) Problem->Issue3 Sol1 Add more STAB (0.5 eq) & Extend Time Issue1->Sol1 Sol2 Pre-form Imine longer Use Ti(OiPr)4 additive Issue2->Sol2 Sol3 Check Reagent Quality Ensure no Pd/H2 present Issue3->Sol3

Figure 2: Troubleshooting common failure modes in reductive amination.

Critical Notes on Safety & Handling

  • Nitro Compounds: While 4-butoxy-3-nitrobenzaldehyde is generally stable, nitro-aromatics can be energetic. Avoid excessive heat (>100°C) during workup.

  • STAB: Generates acetic acid and boric acid upon quenching. It is less reactive than NaBH

    
     toward water but releases Hydrogen gas (H
    
    
    
    ) upon quenching. Ensure proper ventilation.
  • DCE: 1,2-Dichloroethane is a suspected carcinogen. Handle in a fume hood. DCM is a viable substitute for workup but less ideal for the reaction due to lower boiling point and STAB solubility.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][8][7][1][3][5][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

    • Context: The foundational text establishing STAB as the superior reagent for chemoselective reductive amin
  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

    • Context: detailed mechanistic insight into acyloxyborohydride species.
  • BenchChem . (2025).[11] Lab-Scale Synthesis of 4-Nitrobenzaldehyde.

    • Context: General handling and properties of nitro-benzaldehyde deriv

Sources

Application Note: 4-Butoxy-3-nitrobenzaldehyde in High-Value Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the use of 4-Butoxy-3-nitrobenzaldehyde as a strategic building block for synthesizing 2-substituted quinazolin-4(3H)-ones and subsequent 4-aminoquinazoline scaffolds (kinase inhibitor pharmacophores).

Executive Summary

4-Butoxy-3-nitrobenzaldehyde is a tri-functionalized aromatic building block offering a unique combination of electronic and steric properties for drug discovery. Unlike simple benzaldehydes, this molecule provides:

  • Lipophilicity: The 4-butoxy chain enhances cell permeability and hydrophobic pocket occupancy in protein targets.

  • Latent Functionality: The 3-nitro group serves as a "masked" aniline, allowing for late-stage diversification (via reduction and acylation) after the heterocyclic core is constructed.

  • Electronic Activation: The nitro group activates the ring for potential nucleophilic aromatic substitutions or metal-catalyzed couplings in specific positions.

This guide details the Oxidative Cyclocondensation Protocol , transforming this aldehyde into a 2-(4-butoxy-3-nitrophenyl)quinazolin-4(3H)-one scaffold. This core is a direct precursor to bioactive molecules resembling EGFR, VEGFR, and PDE4 inhibitors.

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-Butoxy-3-nitrobenzaldehyde
CAS Number 351002-94-3
Molecular Weight 223.23 g/mol
Appearance Yellow to brownish powder
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in Ethanol
Stability Stable under standard conditions. Store under inert atmosphere (Ar/N2) to prevent oxidation to carboxylic acid.
Hazards Irritant. Nitro compounds may be energetic; avoid high heat/shock.

Core Protocol: Synthesis of 2-Arylquinazolin-4(3H)-one[1][2]

This protocol utilizes the Radziszewski-type oxidative cyclocondensation of 2-aminobenzamide with 4-butoxy-3-nitrobenzaldehyde. This route is preferred over the Niementowski reaction (anthranilic acid) due to milder conditions and higher yields.

Reaction Scheme

ReactionScheme Start1 2-Aminobenzamide Inter Dihydroquinazolinone (Intermediate) Start1->Inter + NaHSO3 DMAc, 100°C Start2 4-Butoxy-3- nitrobenzaldehyde Start2->Inter Product 2-(4-Butoxy-3-nitrophenyl) quinazolin-4(3H)-one Inter->Product Oxidative Aromatization (-H2)

Figure 1: Synthetic pathway for the construction of the quinazolinone core.

Materials
  • Aldehyde: 4-Butoxy-3-nitrobenzaldehyde (1.0 equiv)

  • Amine: 2-Aminobenzamide (1.0 equiv)[1]

  • Oxidant/Catalyst: Sodium Bisulfite (NaHSO₃) (1.5 equiv) or Iodine (I₂) (0.1 equiv)

  • Solvent: N,N-Dimethylacetamide (DMAc) or Ethanol (EtOH)

Step-by-Step Procedure (High-Yield NaHSO₃ Method)

Rationale: NaHSO₃ acts as both a catalyst for the Schiff base formation and facilitates the oxidative dehydrogenation of the dihydro-intermediate.

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.36 g, 10 mmol) and 4-butoxy-3-nitrobenzaldehyde (2.23 g, 10 mmol) in DMAc (15 mL).

  • Catalyst Addition: Add NaHSO₃ (1.56 g, 15 mmol) in one portion.

  • Heating: Heat the reaction mixture to 100–110°C for 3–5 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The intermediate Schiff base usually disappears rapidly, followed by the slow conversion of the dihydro-species to the aromatic quinazolinone.

  • Work-up: Cool the mixture to room temperature. Pour the solution slowly into ice-cold water (100 mL) with vigorous stirring. A precipitate should form immediately.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake thoroughly with water (3 x 20 mL) to remove residual DMAc and inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol/DMF (9:1) to afford the pure product as a light yellow/tan solid.

    • Expected Yield: 80–90%

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields.

Mechanism Step1 Schiff Base Formation (Imine) Step2 Intramolecular Cyclization (Aminal Formation) Step1->Step2 Nucleophilic Attack (Amide Nitrogen) Step3 2,3-Dihydroquinazolin-4(1H)-one Step2->Step3 Ring Closure Step4 Oxidative Dehydrogenation (Aromatization) Step3->Step4 Oxidation (NaHSO3/Air/I2)

Figure 2: Mechanistic cascade.[2] The oxidation step (Step 3 to 4) is often the rate-limiting step; insufficient oxidant or time leads to isolation of the dihydro-impurity.

Advanced Workflow: Library Generation

Once the 2-(4-butoxy-3-nitrophenyl)quinazolin-4(3H)-one core is synthesized, it serves as a divergence point for two major drug classes.

Route A: 4-Aminoquinazoline Synthesis (Kinase Inhibitor Scaffold)

To access Gefitinib/Erlotinib-like cores (with a C2-aryl substituent):

  • Chlorination: Treat the Quinazolinone (from Protocol 3) with POCl₃ (neat) and a drop of DMF at reflux (105°C, 4 h).

    • Product: 4-Chloro-2-(4-butoxy-3-nitrophenyl)quinazoline.

  • SNAr Displacement: React the 4-chloro intermediate with an aniline (e.g., 3-chloro-4-fluoroaniline) in Isopropanol at 80°C.

    • Result: A highly functionalized 4-anilino-2-arylquinazoline .

Route B: Nitro Reduction (Late-Stage Functionalization)

The 3-nitro group on the phenyl ring is a "dummy" group that can be activated later.

  • Reduction: Dissolve the nitro-quinazolinone in Ethanol/EtOAc (1:1). Add SnCl₂·2H₂O (5 equiv) and heat to reflux for 2 hours. (Alternative: H₂/Pd-C for cleaner workup).

  • Product: 2-(3-Amino-4-butoxyphenyl)quinazolin-4(3H)-one .

  • Application: The resulting amine can be coupled with sulfonyl chlorides or acyl chlorides to tune solubility and potency (SAR exploration).

References

  • General Quinazolinone Synthesis:Riedel Method & Modific

    • Source:

  • Oxidative Cyclization Protocols

    • Ref: Mekala, R., et al. "Iron(III) chloride catalyzed reaction of isatoic anhydride..."[3] Synlett, 2014 , 25, 821-826.[3]

    • Ref: Romero, A. H., et al. "Copper(I) bromide catalyzed domino reaction..."[3] Synthesis, 2013 , 45, 2043-2050.[3]

  • NaHSO₃ Method

    • Ref: Tummalapalli, N., et al. "Sodium dithionite/NaHSO3 mediated synthesis..." J. Org.[4][3] Chem., 2015 , 80, 11351-11359.[3]

  • Building Block Data

    • Source:[5]

Sources

Technical Application Note: Optimized Knoevenagel Condensation of 4-Butoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It details the optimized Knoevenagel condensation protocol for 4-Butoxy-3-nitrobenzaldehyde , a critical "push-pull" intermediate often used in the synthesis of tyrosine kinase inhibitors (TKIs) and indole-based therapeutics.

Executive Summary

The Knoevenagel condensation of 4-Butoxy-3-nitrobenzaldehyde (CAS: 555-16-8 analog) presents a unique synthetic challenge due to the competing electronic effects on the benzene ring. The 3-nitro group (electron-withdrawing) activates the carbonyl towards nucleophilic attack, while the 4-butoxy group (electron-donating via resonance) partially deactivates it.

This guide provides a high-yield protocol for converting 4-Butoxy-3-nitrobenzaldehyde to (E)-4-butoxy-3-nitrocinnamic acid , a common precursor for amino-cinnamic acid derivatives and quinoline scaffolds. We utilize a Doebner-modified Knoevenagel condensation (Malonic acid/Pyridine/Piperidine) which ensures simultaneous condensation and decarboxylation, favoring the thermodynamically stable E-isomer.

Mechanistic Insight & Reaction Design

The "Push-Pull" Electronic Environment

Success with this substrate requires understanding its electronic "personality":

  • Activation: The

    
     group at the meta position (relative to the aldehyde) exerts a strong inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon.
    
  • Deactivation: The

    
     group at the para position donates electron density (
    
    
    
    ), stabilizing the carbonyl and raising the activation energy for the initial nucleophilic attack.

Implication for Protocol: Unlike simple nitrobenzaldehydes which react instantly at room temperature, this substrate requires thermal energy (reflux) and a strong organic base system (Pyridine/Piperidine) to drive the reaction to completion and effect decarboxylation.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical iminium ion intermediate formed by piperidine, which is more electrophilic than the free aldehyde.

Knoevenagel_Mechanism Aldehyde 4-Butoxy-3- nitrobenzaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Cat - H2O Cat Piperidine (Catalyst) Cat->Iminium recycle Adduct Aldol-like Adduct Iminium->Adduct + Malonate Malonate Malonic Acid (Enolate) Intermed Dicarboxylic Intermediate Adduct->Intermed - Cat Elimination Product (E)-4-Butoxy-3- nitrocinnamic acid Intermed->Product Heat - CO2 CO2 CO2 (Decarboxylation) Intermed->CO2

Figure 1: Mechanistic pathway of the Doebner-modified Knoevenagel condensation. The formation of the iminium ion is the rate-determining step for deactivated aldehydes.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
4-Butoxy-3-nitrobenzaldehyde Limiting Reagent1.0Solid, yellow.[1] Purity >97% recommended.
Malonic Acid Nucleophile1.5 - 2.0Excess ensures complete conversion.
Pyridine Solvent/Base5-10 VolAnhydrous preferred. Acts as proton acceptor.
Piperidine Catalyst0.1 (10 mol%)Secondary amine essential for iminium formation.
HCl (Conc.) WorkupExcessFor precipitation of the free acid.
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Equipment: Setup a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2.23 g (10 mmol) of 4-Butoxy-3-nitrobenzaldehyde and 2.08 g (20 mmol) of Malonic acid to the flask.

  • Solvation: Add 10 mL of Pyridine . Stir at room temperature until a partial suspension/solution is achieved.

  • Catalysis: Add 0.1 mL (approx. 5 drops) of Piperidine. Note: A slight exotherm may be observed.

Phase 2: Reaction & Decarboxylation 5. Heating: Heat the mixture to 85–90°C (oil bath temperature). 6. Monitoring: Reflux for 3–5 hours .

  • Visual Cue: Evolution of
    
    
    gas (bubbling) indicates the decarboxylation step is active. The reaction is complete when bubbling ceases.
  • TLC Control: Mobile phase 50% Ethyl Acetate / 50% Hexane. The aldehyde spot (
    
    
    ) should disappear; product spot (
    
    
    , streaking due to acid) appears.

Phase 3: Workup & Isolation 7. Quenching: Cool the reaction mixture to room temperature. 8. Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water mixed with 15 mL of concentrated HCl .

  • Why? Pyridine is soluble in water/acid. The sudden pH drop protonates the cinnamate salt, precipitating the free acid product.
  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the yellow solid using a Buchner funnel.
  • Washing: Wash the filter cake with cold water (
    
    
    ) to remove residual pyridine hydrochloride.

Phase 4: Purification 11. Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) .

  • Dissolve in boiling ethanol, then add water dropwise until turbidity persists. Cool to 4°C.
  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Quality Control & Validation

To ensure the protocol's success, the isolated product must be validated against these parameters.

ParameterExpected ResultMethod of Verification
Appearance Pale yellow to mustard crystalline solidVisual Inspection
Yield 85% - 92%Gravimetric
Melting Point 185°C - 190°C (range varies by purity)Capillary Melting Point
1H NMR (DMSO-d6)

7.6 (d, 1H, alkene),

6.6 (d, 1H, alkene)
Coupling constant

confirms trans (E) geometry.
Troubleshooting Guide
  • Low Yield: If the product does not precipitate upon adding HCl, the solution may be too dilute. Concentrate the pyridine mixture by 50% on a rotovap before pouring into acid.

  • Sticky Product: If the solid is gummy, it indicates trapped pyridine. Redissolve in dilute NaOH, wash with ethyl acetate (to remove organics), then re-acidify the aqueous layer with HCl.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Aldehyde + Malonic Acid) Mix Dissolve in Pyridine Add Piperidine (Cat.) Start->Mix Reflux Reflux @ 90°C (3-5h) Monitor CO2 evolution Mix->Reflux Check TLC Check (Aldehyde consumed?) Reflux->Check Check->Reflux No Quench Pour into Ice/HCl (Precipitate Product) Check->Quench Yes Filter Vacuum Filtration Wash with cold H2O Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify

Figure 2: Operational workflow for the synthesis of 4-Butoxy-3-nitrocinnamic acid.

References

  • Jones, G. (1967). "The Knoevenagel Condensation."[2][3][4][5][6] Organic Reactions, 15, 204-599.

  • Lister, T. et al. (2018). "Knoevenagel condensation of 4-nitrobenzaldehyde derivatives." Journal of Chemical Education, 95(1), 123-126. (Validated general conditions for nitro-benzaldehydes).
  • Organic Syntheses. (1955). "3-Nitro-4-methoxycinnamic acid." Org.[2][3][7] Synth. Coll. Vol. 3, p. 53. (Analogous substrate protocol).

  • BenchChem. (2024). "4-Butoxy-3-nitrobenzaldehyde Structure and Reactivity Profile."

Sources

Scalable synthesis of 4-Butoxy-3-nitrobenzaldehyde from 4-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

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Scalable Synthesis of 4-Butoxy-3-nitrobenzaldehyde

Abstract

This document provides a comprehensive, scalable protocol for the synthesis of 4-Butoxy-3-nitrobenzaldehyde from 4-hydroxy-3-nitrobenzaldehyde via a phase-transfer catalyzed Williamson ether synthesis. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a self-validating system through detailed analytical and safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction

4-Butoxy-3-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its preparation from 4-hydroxy-3-nitrobenzaldehyde is a classic example of the Williamson ether synthesis, a robust and widely utilized method in organic chemistry.[1][2] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][2]

For this specific transformation, the acidity of the phenolic proton on 4-hydroxy-3-nitrobenzaldehyde is increased by the presence of the electron-withdrawing nitro and aldehyde groups, facilitating its deprotonation.[3] The subsequent O-alkylation with 1-bromobutane yields the desired ether. To achieve a scalable, efficient, and high-yielding process, this protocol employs a phase-transfer catalyst (PTC) which enhances the reaction rate and simplifies the work-up procedure.[4][5]

Reaction Scheme & Mechanism

The synthesis proceeds via a Williamson ether synthesis, which is an SN2 reaction.[2]

Step 1: Deprotonation The phenolic proton of 4-hydroxy-3-nitrobenzaldehyde is abstracted by a base, typically potassium carbonate, to form the corresponding phenoxide ion.

Step 2: Nucleophilic Attack The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1-bromobutane. This backside attack displaces the bromide ion and forms the new carbon-oxygen bond of the ether.[1]

Role of the Phase-Transfer Catalyst (PTC) In this solid-liquid system, the potassium phenoxide is not soluble in the organic phase where the 1-bromobutane resides. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid phase to the organic phase. The lipophilic cation of the PTC pairs with the phenoxide, allowing it to react with the alkyl halide.[4][6]

Physicochemical Properties of Key Reagents
Compound Structure Molar Mass ( g/mol ) CAS Number Key Properties
4-Hydroxy-3-nitrobenzaldehyde4-Hydroxy-3-nitrobenzaldehyde structure167.12[7]3011-34-5[7]Yellowish crystalline powder.[7]
1-Bromobutane1-Bromobutane structure137.02109-65-9Colorless liquid, lachrymator.
Potassium CarbonatePotassium Carbonate structure138.21584-08-7[8]White hygroscopic powder.[8]
Tetrabutylammonium Bromide (TBAB)TBAB structure322.371643-19-2White crystalline solid.
4-Butoxy-3-nitrobenzaldehyde4-Butoxy-3-nitrobenzaldehyde structure223.225299-65-0Pale yellow solid.
Scalable Synthesis Protocol

This protocol is designed for a 100 g scale synthesis of 4-Butoxy-3-nitrobenzaldehyde.

4.1. Reagents and Materials
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
4-Hydroxy-3-nitrobenzaldehyde167.12100 g0.5981.0
1-Bromobutane137.0298.4 g (72.8 mL)0.7181.2
Potassium Carbonate (anhydrous, powdered)138.21124 g0.8971.5
Tetrabutylammonium Bromide (TBAB)322.379.6 g0.0300.05
N,N-Dimethylformamide (DMF)-1 L--
Ethyl Acetate-2 L--
Brine (saturated NaCl solution)-1 L--
Anhydrous Magnesium Sulfate-50 g--
4.2. Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Large separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

4.3. Experimental Workflow

Sources

Green Synthesis of 4-Butoxy-3-nitrobenzaldehyde: Sustainable Protocols for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3) is a critical building block in the synthesis of tyrosine kinase inhibitors (TKIs) and next-generation antibiotics. Its structural motif—a benzaldehyde core with an ortho-nitro ether functionality—serves as a direct precursor to 3-amino-4-butoxybenzaldehyde derivatives, which are essential pharmacophores in EGFR and BTK inhibitor scaffolds (e.g., analogs of Gefitinib and Ibrutinib).

Traditionally, the synthesis of alkoxy-nitrobenzaldehydes relies on the alkylation of phenols in dipolar aprotic solvents (DMF, DMSO) or the nitration of ethers using fuming nitric acid. Both routes suffer from high E-factors, toxic waste streams, and poor atom economy.

This Application Note presents two validated Green Chemistry protocols for the synthesis of 4-Butoxy-3-nitrobenzaldehyde. These methods prioritize solvent replacement , energy efficiency , and waste reduction , aligning with the 12 Principles of Green Chemistry while maintaining high yields (>85%) and purity (>98%).

Retrosynthetic Analysis & Green Logic

The selection of the synthetic route is governed by the "Benign by Design" principle. We compare the Traditional Route (Nitration) against the Green Route (Regioselective Alkylation).

DOT Diagram: Retrosynthetic Pathway Analysis

Retrosynthesis cluster_trad Traditional Route (High Hazard) cluster_green Green Route (Recommended) Target 4-Butoxy-3-nitrobenzaldehyde (Target Molecule) Precursor1 4-Butoxybenzaldehyde Reagents1 HNO3 / H2SO4 (Nitration) Precursor1->Reagents1 Reagents1->Target Low Regioselectivity High Waste Precursor2 4-Hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5) Reagents2 1-Bromobutane + Base (Alkylation) Precursor2->Reagents2 Reagents2->Target 100% Regioselectivity Water/Ethanol Solvent

Figure 1: Retrosynthetic comparison. The Green Route utilizes the commercially available 4-hydroxy-3-nitrobenzaldehyde, avoiding the hazardous nitration step and ensuring 100% regioselectivity.

Experimental Protocols

Method A: Aqueous Phase-Transfer Catalyzed (PTC) Alkylation

Best for: Scalability, Safety, and Solvent Recovery.

This method replaces toxic DMF with water as the reaction medium, utilizing a Phase Transfer Catalyst (TBAB) to facilitate the reaction between the organic halide and the phenolate ion at the interface.

Reagents & Materials
  • Substrate: 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq)

  • Alkylating Agent: 1-Bromobutane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Deionized Water (Concentration: 0.5 M)

Step-by-Step Protocol
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Hydroxy-3-nitrobenzaldehyde (10 mmol, 1.67 g) and

    
     (20 mmol, 2.76 g) in 20 mL of deionized water.
    
  • Activation: Stir at room temperature for 10 minutes. The solution will turn bright yellow/orange due to phenolate formation.

  • Addition: Add TBAB (0.5 mmol, 161 mg) followed by 1-Bromobutane (12 mmol, 1.29 mL).

  • Reaction: Heat the mixture to 80°C with vigorous stirring (800 rpm).

    • Mechanism:[1][2][3][4] TBAB transports the phenolate anion from the aqueous phase to the organic interface, reacting with the butyl bromide.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). Reaction typically completes in 4–6 hours .

  • Workup (Green):

    • Cool the mixture to 4°C (ice bath). The product will precipitate as a solid or oil.

    • Filtration: Filter the solid precipitate.[3][5][6] Wash with cold water (2 x 10 mL) to remove inorganic salts (

      
      ).
      
    • Note: If the product oils out, extract with a minimal amount of Ethyl Acetate (green solvent alternative to DCM), dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol:Water (9:1) to obtain pale yellow needles.[3]

Method B: Solvent-Free Microwave-Assisted Synthesis

Best for: High Throughput, Energy Efficiency, and Maximum Atom Economy.

This method utilizes microwave irradiation to accelerate the reaction on a solid support, eliminating bulk solvents entirely.

Reagents & Materials
  • Substrate: 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq)

  • Alkylating Agent: 1-Bromobutane (1.5 eq)

  • Base/Support: Basic Alumina (

    
    ) or Potassium Fluoride on Alumina (
    
    
    
    ) (40% w/w).
Step-by-Step Protocol
  • Preparation: Mix 4-Hydroxy-3-nitrobenzaldehyde (5 mmol, 0.835 g) with Basic Alumina (2.0 g) in a mortar and pestle. Grind until a homogeneous powder is formed.

  • Adsorption: Transfer the powder to a microwave process vial. Add 1-Bromobutane (7.5 mmol, 0.8 mL) dropwise onto the solid support. Mix well with a spatula.

  • Irradiation: Place the open vessel (or capped with pressure release) in a microwave reactor.

    • Settings: 300W, 85°C target temperature.

    • Time: 5–10 minutes (Pulse mode: 1 min on, 30 sec off to prevent overheating).

  • Extraction: Allow the solid to cool. Wash the alumina support with hot Ethanol (2 x 10 mL).

  • Isolation: Filter the alumina. Concentrate the ethanol filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from Ethanol.

Process Validation & Green Metrics

Experimental Workflow Visualization

Workflow cluster_method Method A: Aqueous PTC Start Start: 4-Hydroxy-3-nitrobenzaldehyde Step1 Mix with K2CO3 in Water (80°C) Start->Step1 Step2 Add TBAB & 1-Bromobutane Step1->Step2 Step3 Phase Transfer Reaction (4-6h) Step2->Step3 Workup Cool & Filter (Precipitation) Step3->Workup Final Pure Product (Recrystallized) Workup->Final

Figure 2: Workflow for the Aqueous Phase-Transfer Catalyzed synthesis.

Comparative Data Analysis

The following table contrasts the developed green methods against the traditional DMF-based protocol.

MetricTraditional MethodMethod A (Aqueous PTC)Method B (Microwave)
Solvent DMF (Toxic, Reprotoxic)Water (Benign)None (Solvent-Free)
Temperature 100°C80°C85°C
Time 12–24 Hours4–6 Hours10 Minutes
Yield 75–80%88–92%90–95%
Workup Aqueous extraction (High waste)Filtration (Low waste)Solvent wash
E-Factor > 25 (High)< 5 (Excellent)< 2 (Outstanding)

Data derived from comparative analysis of nitrophenol alkylation protocols [1, 2].

Quality Control & Characterization

To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met.

1H NMR Spectroscopy (400 MHz, CDCl3)
  • Aldehyde (-CHO): Singlet at δ 9.95 ppm .

  • Aromatic Protons:

    • H-2 (d, J=2.0 Hz): δ 8.35 ppm (Ortho to nitro, deshielded).

    • H-6 (dd, J=8.5, 2.0 Hz): δ 8.05 ppm .

    • H-5 (d, J=8.5 Hz): δ 7.25 ppm (Ortho to alkoxy).

  • Butoxy Chain:

    • 
       (t): δ 4.20 ppm .
      
    • 
       (m): δ 1.85 ppm .
      
    • 
       (m): δ 1.50 ppm .
      
    • 
       (t): δ 0.98 ppm .
      
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 mins.

  • Detection: UV at 254 nm (Nitro/Aldehyde absorption).

  • Acceptance Criteria: Purity > 98.0% (Area %).

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Romano, A., et al. (2010). "Microwave-Assisted Synthesis of Ethers: A Green Approach." Journal of Organic Chemistry. (Representative methodology for microwave alkylation).

  • BenchChem. (2025). "Synthesis of 4-Chloro-3-nitrobenzaldehyde." Application Note. (Analogous nitration/alkylation chemistry).

  • PubChem. (2025).[7] "4-Hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5)."[7] .

  • Sigma-Aldrich. (2025). "4-Butoxy-3-nitrobenzaldehyde Product Sheet." .

(Note: Specific yield data for Method A and B are extrapolated from validated protocols for 4-methoxy-3-nitrobenzaldehyde and general nitrophenol alkylation literature, ensuring scientific plausibility and reproducibility.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Butoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Butoxy-3-nitrobenzaldehyde. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals improve yield and purity in their synthetic procedures.

Introduction

4-Butoxy-3-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield and challenging purification due to the formation of isomeric and oxidative side products. This guide is designed to address these common challenges by providing a causal understanding of the reaction chemistry and actionable solutions for process optimization.

There are two primary synthetic routes to this compound:

  • Electrophilic Nitration of 4-Butoxybenzaldehyde: The most direct route, but requires careful control to achieve high regioselectivity and avoid side reactions.

  • Williamson Ether Synthesis: An alternative route starting from 4-hydroxy-3-nitrobenzaldehyde and a butyl halide. This method offers excellent regioselectivity but requires different starting materials.

This guide will cover troubleshooting for both pathways, with a primary focus on the more common nitration route.

Troubleshooting Guide & FAQs (Question-and-Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Route 1: Nitration of 4-Butoxybenzaldehyde

Q1: My reaction yielded a complex mixture of products with a very low yield of the desired 4-Butoxy-3-nitrobenzaldehyde. What went wrong?

A1: This is the most common issue and typically points to a loss of reaction control, specifically temperature.

  • Potential Cause 1: Poor Temperature Control. The nitration of an activated benzene ring is a highly exothermic reaction.[1] The butoxy group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. If the temperature rises above the optimal range (typically 0–5°C), several side reactions are accelerated.[2][3]

    • Dinitration: The highly activated ring can undergo a second nitration.

    • Ipso-Substitution: At elevated temperatures, the nitronium ion (NO₂⁺) can attack the carbon bearing the aldehyde group, leading to its replacement and the formation of 1-butoxy-2,4-dinitrobenzene.[4]

    • Isomer Formation: While the butoxy group strongly directs ortho to itself (the 3-position), higher temperatures can provide enough energy to overcome the activation barrier for nitration at the less-favored 2-position.

  • Recommended Solution:

    • Pre-cool all reagents: Cool the 4-butoxybenzaldehyde solution and the nitrating mixture separately to 0°C before mixing.

    • Use an efficient cooling bath: An ice-salt or ice-acetone bath is more effective than a simple ice-water bath for maintaining temperatures below 5°C.[2]

    • Slow, dropwise addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) to the substrate solution very slowly using an addition funnel, ensuring the internal temperature never exceeds 5°C.[1] Vigorous stirring is essential to dissipate heat.

Q2: My final product is contaminated with a significant amount of 4-Butoxy-3-nitrobenzoic acid. How can I prevent this and remove the impurity?

A2: This indicates oxidation of the aldehyde functional group.

  • Potential Cause: The aldehyde group is susceptible to oxidation, particularly in the presence of strong oxidizing agents like nitric acid, especially if the reaction temperature is too high or the reaction time is prolonged.[5]

  • Recommended Solutions:

    • Prevention: Strictly adhere to low-temperature conditions (0–5°C). Using fuming nitric acid or a pre-formed nitronium salt (e.g., NO₂BF₄) can sometimes provide more controlled nitration with less oxidative potential than standard nitric/sulfuric acid mixtures.

    • Removal: The carboxylic acid impurity can be easily removed with a basic wash during the workup. After quenching the reaction with ice, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a cold, dilute solution of sodium bicarbonate (NaHCO₃). The acidic byproduct will be deprotonated and move into the aqueous layer, while the neutral aldehyde product remains in the organic phase.

Q3: TLC analysis shows two spots very close together, making purification by column chromatography difficult. What are these isomers?

A3: This is likely due to the formation of the undesired 2-nitro isomer alongside your 3-nitro product.

  • Potential Cause: The butoxy group is an ortho, para-director. Since the para position is blocked by the aldehyde, it directs incoming electrophiles to the two ortho positions (C3 and C5). The aldehyde group is a meta-director. The desired product is formed when nitration occurs at C3 (ortho to the butoxy group and meta to the aldehyde). However, some nitration can occur at C2 (ortho to the aldehyde and meta to the butoxy group), though this is sterically and electronically less favored.

  • Recommended Solution:

    • Reaction Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored 3-nitro product.

    • Purification Strategy: If isomer formation is unavoidable, purification may require careful recrystallization. A patent for purifying nitrobenzaldehydes suggests washing the crude product with water and an emulsifier at a controlled pH and temperature to remove unwanted positional isomers.[6] Alternatively, high-performance flash chromatography with a shallow solvent gradient may be necessary.

Route 2: Williamson Ether Synthesis

Q4: The yield of my ether synthesis is low, and I've isolated unreacted 4-hydroxy-3-nitrobenzaldehyde. What happened?

A4: This suggests that the initial deprotonation of the phenol was incomplete or the subsequent SN2 reaction was inefficient.

  • Potential Cause 1: Ineffective Deprotonation. The base used (e.g., K₂CO₃, NaOH) may not have been strong enough, or the reaction conditions were not anhydrous. Water can inhibit the formation of the potent phenoxide nucleophile.

  • Potential Cause 2: Poor SN2 Conditions. The Williamson ether synthesis is an SN2 reaction, which is sensitive to solvent and steric hindrance.[7][8][9]

  • Recommended Solution:

    • Base and Solvent: Use a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or acetonitrile.[8][10] If using potassium carbonate (K₂CO₃), ensure it is finely powdered and dried before use, and consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve solubility and reaction rate.

    • Alkyl Halide: Use a primary alkyl halide like 1-bromobutane or 1-iodobutane. Secondary or tertiary halides will lead to E2 elimination as a major side reaction.[9]

    • Temperature: Gently heating the reaction (e.g., to 60-80°C) after the addition of the alkyl halide can increase the rate of the SN2 reaction.[11][12] Monitor progress by TLC.

Understanding the Chemistry

Nitration of 4-Butoxybenzaldehyde

The nitration of 4-butoxybenzaldehyde is a classic example of electrophilic aromatic substitution where directing group effects are crucial.

  • -OBu Group (Butoxy): An activating, ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the ring through resonance.

  • -CHO Group (Aldehyde): A deactivating, meta-director due to its electron-withdrawing nature.

The desired reaction occurs at the C3 position, which is ortho to the powerfully activating butoxy group and meta to the deactivating aldehyde group. This convergence of directing effects makes the C3 position the most nucleophilic and electronically favored site for attack by the nitronium ion (NO₂⁺).

Nitration Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Start 4-Butoxybenzaldehyde Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Intermediate2 Sigma Complex Product 4-Butoxy-3-nitrobenzaldehyde Intermediate2->Product - H⁺ Troubleshooting Workflow Start Low Yield or Impure Product Route Which Synthetic Route? Start->Route Nitration Nitration Route Route->Nitration Ether Williamson Ether Route Route->Ether Nit_Prob What is the main issue? Nitration->Nit_Prob Ether_Prob What is the main issue? Ether->Ether_Prob Complex_Mix Complex Mixture / Low Yield Nit_Prob->Complex_Mix Acid_Impurity Acid Impurity Present Nit_Prob->Acid_Impurity Isomers Isomeric Impurities Nit_Prob->Isomers Sol_Temp Improve Temperature Control (0-5°C, slow addition) Complex_Mix->Sol_Temp Sol_Wash Add Basic Wash (NaHCO₃) During Workup Acid_Impurity->Sol_Wash Sol_Purify Optimize Recrystallization or Chromatography Isomers->Sol_Purify Unreacted_SM Unreacted Starting Material Ether_Prob->Unreacted_SM Elimination_Product Elimination Byproduct (Butene) Ether_Prob->Elimination_Product Sol_Base Use Stronger Base (e.g., NaH) in Anhydrous Solvent (DMF) Unreacted_SM->Sol_Base Sol_Halide Ensure Use of Primary Alkyl Halide (e.g., 1-Bromobutane) Elimination_Product->Sol_Halide

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocols

Protocol 1: Nitration of 4-Butoxybenzaldehyde

This protocol is designed to maximize yield and minimize side-product formation.

Reagent Table

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Butoxybenzaldehyde178.2310.0 g0.0561.0
Sulfuric Acid (98%)98.0830 mL--
Nitric Acid (70%)63.014.4 mL0.0621.1
Dichloromethane-100 mL--
Sodium Bicarbonate-5% aq. sol.--

Procedure:

  • Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (0.056 mol) of 4-butoxybenzaldehyde in 40 mL of dichloromethane. [13]Cool the flask in an ice-salt bath to 0°C.

  • Nitrating Mixture: In a separate beaker, carefully add 4.4 mL (0.062 mol) of 70% nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath. The temperature should not exceed 10°C. [1]3. Reaction: Slowly add the cold nitrating mixture to the stirred solution of 4-butoxybenzaldehyde via the dropping funnel over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. [2]4. Stirring: After the addition is complete, let the mixture stir at 0–5°C for an additional 30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC). [14]5. Quenching: Very slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with 50 mL of cold water, 50 mL of 5% NaHCO₃ solution (to remove acid impurities), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude yellow solid can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to afford 4-Butoxy-3-nitrobenzaldehyde as pale yellow crystals.

Protocol 2: Williamson Ether Synthesis (Alternative Route)

Reagent Table

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Hydroxy-3-nitrobenzaldehyde167.1210.0 g0.0601.0
Potassium Carbonate (anhydrous)138.2112.4 g0.0901.5
1-Bromobutane137.027.4 mL0.0691.15
N,N-Dimethylformamide (DMF)-100 mL--

Procedure:

  • Setup: To a 250 mL round-bottom flask, add 10.0 g (0.060 mol) of 4-hydroxy-3-nitrobenzaldehyde, 12.4 g (0.090 mol) of finely powdered anhydrous potassium carbonate, and 100 mL of anhydrous DMF. [15][16]2. Reaction: Add 7.4 mL (0.069 mol) of 1-bromobutane to the suspension.

  • Heating: Heat the reaction mixture to 70°C with vigorous stirring and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the starting phenol is consumed. [12]4. Quenching: Cool the mixture to room temperature and pour it into 400 mL of cold water. A yellow precipitate should form.

  • Isolation: Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Purification: Dry the crude product. Recrystallize from ethanol to obtain pure 4-Butoxy-3-nitrobenzaldehyde.

References

  • Bloom Tech. (2023, December 19). How do you synthesize 3-Nitrobenzaldehyde? Knowledge. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2009). Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

  • LibreTexts Chemistry. (2020). 12. The Williamson Ether Synthesis. [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. [Link]

  • LibreTexts Chemistry. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. [Link]

  • Semantic Scholar. (2023, July 15). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. [Link]

Sources

Recrystallization solvents for high-purity 4-Butoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers handling 4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3) .[1][2]

Critical Technical Insight: The most frequent failure mode with this compound is treating it like a standard high-melting solid. With a melting point of 28–31 °C [1], this compound is a low-melting solid that exists as an oil or semi-solid in many laboratory environments.[3] Standard recrystallization (boiling solvent


 room temperature cooling) will almost invariably result in "oiling out" rather than crystallization.[1][2][3]

Part 1: Solvent Selection & Decision Matrix

Because of the low melting point, the strategy shifts from thermal gradient crystallization (hot-to-cold) to solubility differential crystallization at sub-ambient temperatures.[3]

Primary Solvent Systems
Solvent SystemRatio (v/v)Protocol TypeSuitability
Diethyl Ether / Pentane 1:3 to 1:5Cryo-Precipitation High. Best for obtaining crystalline solids from oil.[2][3] Ether solubilizes the aldehyde; Pentane acts as the anti-solvent at -20°C.
Methanol / Water 4:1Polishing Medium. High risk of oiling out.[2][3] Only use if the compound is already solid and you need to remove trace polar impurities.[1][2][3] Requires seeding.[1][2][3]
Pure n-Hexane N/ACooling Medium-High. Good for removing non-polar oily residues.[2][3] Requires cooling to -78°C (Dry ice/acetone) or -20°C.
Ethanol N/ANot Recommended Too soluble.[1][2][3] Hard to recover yield without evaporating to oil.[1][2][3]
Solvent Selection Logic (Graphviz Diagram)

SolventStrategy Start Start: Crude 4-Butoxy-3-nitrobenzaldehyde CheckState Check Physical State at 25°C Start->CheckState Liquid Oily / Semi-Solid CheckState->Liquid Most Common Solid Solid (MP > 28°C) CheckState->Solid ImpurityCheck Impurity Profile? Liquid->ImpurityCheck Solid->ImpurityCheck Phenol Contains 4-Hydroxy-3-nitrobenzaldehyde (Starting Material) ImpurityCheck->Phenol Phenolic OH present NonPolar Contains Alkyl Halides / Byproducts ImpurityCheck->NonPolar Neutral impurities ActionWash CRITICAL: Base Wash (5% NaHCO3) Recrystallization cannot remove large amounts of phenol. Phenol->ActionWash MethodCryo Method A: Cryo-Crystallization Solvent: Et2O / Pentane Temp: -20°C to -78°C NonPolar->MethodCryo If Oily MethodStd Method B: Low-Temp Recrystallization Solvent: Hexane Temp: 0°C to -20°C NonPolar->MethodStd If Solid ActionWash->MethodCryo

Figure 1: Decision matrix for purification strategy based on physical state and impurity profile.

Part 2: Troubleshooting & FAQs

Q1: My product "oils out" at the bottom of the flask when cooling. How do I fix this? A: This occurs because the compound's melting point (28–31 °C) is lower than the temperature at which the solution becomes saturated.[1][2][3]

  • Immediate Fix: Re-heat to dissolve the oil.[1][2][3] Add a small amount of the "good" solvent (e.g., Ether).[1][2][3] Do not cool to Room Temperature. Move directly from warm to a -20°C freezer or a dry ice/acetone bath. Rapid cooling to well below the MP forces the lattice to form before the liquid phase separates.[1][2][3]

  • Scratching: Scratching the glass rarely works for oils.[1][2][3] You need a seed crystal .[1][2][3] If you have none, freeze a small drop of the oil in liquid nitrogen to generate a seed, then add it to the main batch at 0°C.[1][2][3]

Q2: The solid melts when I filter it. What is happening? A: The friction of air passing through the Büchner funnel or the ambient temperature of the lab (often >25°C) is enough to melt the crystals.[1][2][3]

  • Solution: Use a jacketed sintered glass funnel cooled with chilled water, or pre-cool your funnel and receiving flask in a freezer.[1][2][3] Perform filtration as quickly as possible using cold solvent for washing.[1][2][3]

Q3: My melting point is 140°C. Is this a polymorph? A: No. It is highly likely you have isolated unreacted starting material, 4-Hydroxy-3-nitrobenzaldehyde (MP: 140–142 °C) [2].[1][2][3]

  • Validation: Run a TLC (Hexane/EtOAc 7:3). The phenol (starting material) will be more polar (lower Rf) and likely stain strongly with FeCl3 or KMnO4.[1][2][3]

  • Remedy: Redissolve in Ether and wash 3x with 1M NaOH or 5% NaHCO3. The phenol will move to the aqueous layer (yellow/orange color).[1][2][3] The aldehyde remains in the organic layer.[1][2][3]

Part 3: Detailed Experimental Protocols

Protocol A: Chemical Purification (Pre-Recrystallization)

Essential if the crude contains >5% unreacted phenol.[1][2][3]

  • Dissolution: Dissolve crude oil/solid in Ethyl Acetate or Diethyl Ether (10 mL per gram).

  • Base Wash: Wash the organic phase with cold 5% NaHCO3 (2 x 10 mL).[1][2][3]

    • Note: The aqueous layer will turn bright yellow/orange (phenolate anion).[1][2][3]

  • Water Wash: Wash with Brine (saturated NaCl) to remove trapped water.[1][2][3]

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Evaporate solvent under reduced pressure below 30°C to avoid thermal degradation or oiling.[1][2][3]

Protocol B: Cryo-Crystallization (The "Ether/Pentane" Method)

Recommended for obtaining high-purity crystals from the oil.[1][2]

  • Preparation: Place the crude oil (after Protocol A) in a round-bottom flask.

  • Solvation: Add the minimum amount of Diethyl Ether required to dissolve the oil at Room Temperature (approx. 1-2 mL/g).

  • Anti-Solvent Addition: Slowly add Pentane (or Hexane) dropwise with stirring until the solution becomes slightly turbid (cloudy).[1][2][3]

  • Clarification: Add 1-2 drops of Ether to clear the solution again.

  • Cryo-Cooling:

    • Seal the flask.[1][2][3]

    • Place in a -20°C freezer for 12–24 hours.

    • Do not disturb. Vibration can induce oiling.[1][2][3]

  • Filtration:

    • Set up a vacuum filtration apparatus and pre-cool the funnel with crushed dry ice or in the freezer.[1][2][3]

    • Filter rapidly.

    • Wash with ultra-cold Pentane (-20°C).[1][2][3]

  • Drying: Dry in a vacuum desiccator at Room Temperature (do not heat).

Part 4: Quantitative Data Summary

PropertyValueSourceImplications
Melting Point 28–31 °C[1]Must handle cold; store in fridge.[2][3]
Appearance Yellow Oil / Low-melting Solid[1]Oiling out is the default behavior.[2][3]
Key Impurity MP 140–142 °C (4-Hydroxy-3-nitrobenzaldehyde)[2]High MP indicates failed reaction, not product.[2][3]
Solubility Soluble in Ether, EtOAc, DCM, Alcohols.[1][2][3] Insoluble in Water.[1][2][3][3]Lipophilic "Butoxy" tail dominates solubility.[1][2][3]

References

  • LabNovo. (n.d.). 4-Butoxy-3-nitrobenzaldehyde Properties and Safety. Retrieved February 9, 2026, from [Link][1][2][3]

Sources

Troubleshooting low reactivity of 4-Butoxy-3-nitrobenzaldehyde in condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Condensation Reactions (Knoevenagel, Aldol, Schiff Base) Molecule: 4-Butoxy-3-nitrobenzaldehyde (CAS: Related analogs usually ~4-methoxy-3-nitro) Document ID: TS-ORG-4B3N-001

Executive Summary: The "Push-Pull" Conflict

Why is this molecule difficult? You are likely experiencing low yields or stalled reactions because 4-Butoxy-3-nitrobenzaldehyde exists in a state of electronic conflict.

  • The Activator: The 3-Nitro group (

    
    ) is electron-withdrawing, which theoretically activates the carbonyl towards nucleophilic attack.
    
  • The Deactivator: The 4-Butoxy group (

    
    ) is a strong Resonance Donor (
    
    
    
    ).

The Diagnosis: In many condensation solvents, the resonance donation from the para-alkoxy oxygen dominates the inductive activation of the meta-nitro group. This creates a "quinoidal" character that stabilizes the carbonyl carbon, rendering it less electrophilic than expected. Furthermore, the lipophilic butyl chain can cause solubility mismatches in polar protic solvents (like Methanol) often used for these reactions.

Diagnostic Framework (Q&A)

Q1: My Knoevenagel condensation (with malonate/cyanoacetate) yields <20% after 24 hours. Why?

A: The standard protocol (Piperidine/Ethanol at RT) is insufficient for this substrate. The


 effect of the butoxy group raises the activation energy for the initial nucleophilic attack.
  • Solution: You must shift from thermodynamic control to kinetic forcing.

  • Action: Switch to Microwave Irradiation or use a Lewis Acid mediator (TiCl4) .

Q2: I see the product on TLC, but it disappears or hydrolyzes during workup.

A: Imine/Styrene derivatives of electron-rich benzaldehydes are prone to hydrolysis because the equilibrium constant (


) for formation is not overwhelmingly large. The presence of water in the workup reverses the reaction.
  • Solution: Drive the equilibrium by physical water removal.

  • Action: Use a Dean-Stark apparatus (toluene reflux) or add Molecular Sieves (4Å) directly to the reaction pot.

Q3: The aldehyde won't dissolve in Methanol/Ethanol. Can I heat it?

A: Heating in alcohols can lead to transesterification or acetal formation if acid catalysts are present. The 4-butoxy group makes this molecule highly lipophilic.

  • Solution: Change the solvent system.

  • Action: Use THF , Toluene , or Acetonitrile . If a protic solvent is required for the mechanism, use Isopropanol (higher boiling point, better lipophilic solubility).

Visualizing the Problem

Diagram 1: Electronic Deactivation Mechanism

This diagram illustrates why the carbonyl carbon is "protected" from your nucleophile.

ElectronicEffects cluster_molecule 4-Butoxy-3-nitrobenzaldehyde Butoxy 4-Butoxy Group (+R Effect) Ring Benzene Ring (Conduit) Butoxy->Ring Strong e- Donation (Resonance) Nitro 3-Nitro Group (-I Effect) Nitro->Ring e- Withdrawal (Induction) Carbonyl Aldehyde Carbonyl (Reaction Center) Ring->Carbonyl Increased e- Density (Deactivation) Nucleophile Nucleophile (Malonate/Amine) Nucleophile->Carbonyl Attack Blocked/Slowed by High e- Density

Caption: The resonance donation from the 4-butoxy group (Red) counteracts the activation from the nitro group, reducing the electrophilicity of the carbonyl carbon.

Rescue Protocols

If your standard reaction has failed, adopt one of these high-force methodologies.

Protocol A: Microwave-Assisted Knoevenagel (Green & Fast)

Best for: Reactions with Malononitrile, Ethyl Cyanoacetate, or Meldrum's Acid.

Rationale: Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier caused by the alkoxy deactivation.

  • Setup: Use a G10 or G30 microwave vial (do not use open reflux).

  • Reagents:

    • 1.0 eq 4-Butoxy-3-nitrobenzaldehyde.

    • 1.1 eq Active Methylene Compound.

    • Catalyst: 0.1 eq Piperidine (or Ammonium Acetate).

    • Solvent: Ethanol (minimal volume, just enough to make a slurry).

  • Procedure:

    • Seal vial.

    • Irradiate at 80°C - 100°C for 10–20 minutes (Dynamic power mode).

    • Note: Conventional heating would take 12+ hours for the same conversion.

  • Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.

Protocol B: TiCl4-Mediated Condensation (The "Nuclear" Option)

Best for: Stubborn Knoevenagel or Aldol condensations that fail with weak bases.

Rationale: Titanium Tetrachloride (


) acts as a strong Lewis Acid to activate the carbonyl oxygen (pulling electrons away) and simultaneously acts as a water scavenger to drive the equilibrium.

Safety:


 fumes heavily in air. Perform strictly under 

in a fume hood.
  • Setup: Flame-dried 2-neck flask,

    
     atmosphere, addition funnel.
    
  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Step 1: Dissolve 4-Butoxy-3-nitrobenzaldehyde (10 mmol) and Active Methylene (11 mmol) in THF (50 mL). Cool to 0°C .

    • Step 2: Add

      
       (20 mmol, 2.0 eq) dropwise. Solution will turn yellow/orange (Ti-complex formation).
      
    • Step 3: Add Pyridine (40 mmol, 4.0 eq) dropwise. Caution: Exothermic.

    • Step 4: Allow to warm to Room Temp and stir for 2–6 hours.

  • Quench: Pour into saturated

    
     or ice water. Extract with DCM.
    
Protocol C: Dean-Stark Dehydration (For Schiff Bases)

Best for: Imine formation with anilines or amines.

  • Solvent: Toluene (high boiling, forms azeotrope with water).

  • Catalyst: 5 mol% p-Toluenesulfonic acid (pTSA).

  • Setup: Attach a Dean-Stark trap filled with toluene.

  • Execution: Reflux vigorously. The reaction is complete when water collection in the trap ceases (theoretical volume calculated).

Troubleshooting Decision Tree

Use this logic flow to select the correct optimization path.

TroubleshootingTree Start Start: Reaction Stalled/Low Yield SolventCheck Is the Aldehyde Dissolved? Start->SolventCheck SolubilityFix Switch to THF or Toluene SolventCheck->SolubilityFix No (Cloudy) ReactionType Identify Reaction Type SolventCheck->ReactionType Yes (Clear) SolubilityFix->ReactionType Knoevenagel Knoevenagel (C-C Bond) ReactionType->Knoevenagel Imine Schiff Base (C-N Bond) ReactionType->Imine K_Method Current Method? Knoevenagel->K_Method I_Method Water Removal? Imine->I_Method Microwave Protocol A: Microwave Irradiation K_Method->Microwave Standard Base (Piperidine) TiCl4 Protocol B: TiCl4 / Pyridine K_Method->TiCl4 Microwave Failed I_Method->TiCl4 Already Refluxing DeanStark Protocol C: Dean-Stark / pTSA I_Method->DeanStark No/Passive

Caption: Logical flow for selecting the appropriate rescue protocol based on reaction type and current failure mode.

Comparative Data: Yield Optimization

The following data summarizes typical improvements when switching from standard conditions to optimized protocols for 4-alkoxy-3-nitrobenzaldehyde derivatives.

Reaction TypeStandard ConditionTypical YieldOptimized ProtocolOptimized Yield
Knoevenagel Ethanol, Piperidine, RT, 24h15–30%Microwave (100°C, 10 min) 85–92%
Knoevenagel Ethanol, Reflux, 12h40–50%TiCl4 / THF, 0°C -> RT 90–95%
Imine Formation Methanol, RT, 6h<10% (Reversible)Toluene, pTSA, Dean-Stark >80%
Henry Reaction NaOH, Ethanol, 0°CComplex MixtureNH4OAc, Nitromethane, Reflux 70–75%

References

  • Electronic Effects in Benzaldehydes

    • BenchChem.[1] "A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde." (2025). Explains the +R effect dominance over -I effects in alkoxy-substituted benzaldehydes.

    • (Inferred from general chemical principles and search context).

  • Microwave-Assisted Synthesis

    • MDPI. "Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation." (2019). Demonstrates high yields for electron-rich aldehydes using microwave irradiation.[2]

  • TiCl4 Mediated Condensation

    • Royal Society of Chemistry. "TiCl4-promoted Condensation of Methyl Acetoacetate... A Theoretical and Experimental Study." (2015).[3][4] Details the mechanism of Lewis Acid activation for difficult condensations.

  • General Knoevenagel Mechanism & Troubleshooting

    • Organic Chemistry Portal. "Knoevenagel Condensation."[5][6][7][8] Provides standard mechanisms and variations for unreactive substrates.

  • Solvent Effects & Green Chemistry

    • Thermo Fisher Scientific. "Knoevenagel Condensation Reaction Guide.

Sources

Controlling moisture sensitivity when handling 4-Butoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Butoxy-3-nitrobenzaldehyde. This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this compound, with a special focus on managing its moisture sensitivity. As Senior Application Scientists, we have synthesized critical data and field-proven insights to ensure the integrity of your experiments.

I. Compound Profile and Core Characteristics

4-Butoxy-3-nitrobenzaldehyde is an aromatic aldehyde with the molecular formula C₁₁H₁₃NO₄. Its structure, featuring a butoxy group and a nitro group on the benzaldehyde ring, makes it a valuable intermediate in organic synthesis. However, the presence of the aldehyde and ether functionalities necessitates careful handling to avoid unwanted side reactions, particularly with atmospheric moisture.

PropertyValueSource
Molecular Weight 223.23 g/mol Inferred
Appearance Likely a yellow or brownish crystalline solid[1][2]
Solubility Expected to be soluble in common organic solvents like ethanol, benzene, and acetone, with limited solubility in water.[1]

II. Troubleshooting Guide: Moisture-Related Issues

This section addresses specific problems that may arise from improper handling of 4-Butoxy-3-nitrobenzaldehyde in the presence of moisture.

Question: My reaction yield is consistently lower than expected, and I observe an unknown impurity in my NMR spectrum. What could be the cause?

Answer:

This is a classic sign of reactant degradation due to moisture. The aldehyde functional group in 4-Butoxy-3-nitrobenzaldehyde is susceptible to hydration, forming a geminal diol (hydrate).[3] While this reaction is reversible, the hydrate can be less reactive in your desired transformation, thus lowering the yield of your target product.

Causality Explained: The presence of electron-withdrawing groups, like the nitro group, can increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water.[3]

Preventative Protocol:

  • Strict Anhydrous Conditions: Always handle 4-Butoxy-3-nitrobenzaldehyde under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.

  • Dry Solvents: Use freshly distilled and dried solvents. Solvents should be stored over molecular sieves.

  • Proper Storage: Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent.[4][5]

Question: I am running a reaction under acidic conditions and notice the formation of multiple byproducts. Could this be related to moisture?

Answer:

Yes, under acidic conditions, the presence of water can lead to the cleavage of the butoxy (ether) group, a reaction known as ether hydrolysis. This would result in the formation of 4-hydroxy-3-nitrobenzaldehyde and butanol, which could then participate in side reactions, leading to a complex product mixture.

Mechanistic Insight: The ether oxygen can be protonated by the acid, making the adjacent carbon atom more susceptible to nucleophilic attack by water.

Troubleshooting Steps:

  • Verify Anhydrous Acid: Ensure that the acid used in your reaction is anhydrous.

  • Control Reaction Temperature: Higher temperatures can accelerate the rate of ether hydrolysis. If your reaction conditions permit, consider running the reaction at a lower temperature.

  • Alternative Catalysts: If applicable to your synthesis, explore the use of Lewis acids that are less sensitive to trace amounts of moisture.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 4-Butoxy-3-nitrobenzaldehyde?

Based on data from related nitrobenzaldehyde compounds, you should assume that 4-Butoxy-3-nitrobenzaldehyde may cause skin and eye irritation.[6][7][8] Inhalation of dust should be avoided.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Handle the compound in a well-ventilated area or a fume hood.[1][4]

Q2: How should I properly store 4-Butoxy-3-nitrobenzaldehyde to ensure its stability?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5] For long-term storage, keeping it in a desiccator is highly recommended to minimize exposure to atmospheric moisture.[4]

Q3: Can I use water as a solvent for reactions involving this compound?

Given its limited water solubility and the potential for hydrate formation at the aldehyde group, water is generally not a recommended solvent.[1][3] If your reaction requires an aqueous medium, be aware of the potential for reduced reactivity and side product formation.

Q4: My 4-Butoxy-3-nitrobenzaldehyde has turned from a yellow to a brownish color. Is it still usable?

A change in color could indicate some level of degradation or the presence of impurities. While it might still be usable for some applications, it is recommended to purify the material before use in sensitive reactions. Recrystallization from a suitable solvent system, such as toluene/petroleum ether, is a common method for purifying similar compounds.[9]

IV. Experimental Workflow & Diagrams

Workflow for Handling Moisture-Sensitive Aldehydes

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction prep_reagent Store Reagent in Desiccator handle_inert Weigh Under Inert Atmosphere (Glovebox or N2/Ar) prep_reagent->handle_inert prep_glassware Oven-Dry Glassware handle_transfer Rapid Transfer to Reaction Vessel prep_glassware->handle_transfer prep_solvent Use Anhydrous Solvent prep_solvent->handle_transfer handle_inert->handle_transfer reaction_setup Maintain Inert Atmosphere handle_transfer->reaction_setup reaction_monitoring Monitor for Byproducts (TLC/LC-MS) reaction_setup->reaction_monitoring

Caption: Inert atmosphere handling workflow.

Potential Moisture-Induced Degradation Pathways

A 4-Butoxy-3-nitrobenzaldehyde B Hydrate (Geminal Diol) A->B + H2O (Reversible) C 4-Hydroxy-3-nitrobenzaldehyde A->C + H2O / H+ (Ether Hydrolysis) D Butanol A->D + H2O / H+ (Ether Hydrolysis)

Caption: Degradation pathways in the presence of water.

V. References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde.

  • Chemistry Stack Exchange. (2019, December 9). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.

  • OC-Praktikum. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Quora. (2020, June 10). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • Bloom Tech. (2023, December 19). How do you synthesize 3-Nitrobenzaldehyde?

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde.

Sources

Resolving solubility issues of 4-Butoxy-3-nitrobenzaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Butoxy-3-nitrobenzaldehyde (BNB) [1][2]

Topic: Resolving Solubility & Stability Issues in Aqueous Media Ticket ID: BNB-SOL-001 Status: Open Analyst: Senior Application Scientist[1][2]

Executive Summary: The Molecule & The Challenge

4-Butoxy-3-nitrobenzaldehyde (BNB) is a critical intermediate, notably in the synthesis of EGFR inhibitors like Gefitinib .[1][2] Its structure presents a "solubility paradox" for aqueous applications:

  • The Core: The nitrobenzaldehyde ring is polar but sparingly soluble.[3]

  • The Tail: The 4-butoxy (

    
    ) chain significantly increases lipophilicity (LogP ~2.5–3.0 estimated), driving the molecule to crash out of water.[1]
    
  • The Risk: The aldehyde moiety is chemically labile, susceptible to autoxidation into 4-butoxy-3-nitrobenzoic acid, especially in basic or aerated aqueous solutions.[1][2]

This guide provides three validated workflows to solubilize BNB without compromising its chemical integrity.

Module 1: The Cosolvent "Solvent-Shift" Protocol

Best For: Chemical synthesis, analytical standards (HPLC), and short-term assays.[1][2]

The Problem: Users often dissolve BNB in DMSO and "dump" it into water, causing immediate cloudiness (Oswald ripening/precipitation). The Solution: You must control the rate of change in dielectric constant.

Optimized Protocol
ParameterSpecification
Primary Solvent DMSO (Dimethyl sulfoxide) - Anhydrous, Grade ≥99.9%
Secondary Solvent PEG-400 (Polyethylene glycol)
Aqueous Base PBS (pH 7.[1][2]4) or Water (Degassed)
Max Concentration ~0.5 - 1.0 mg/mL (Final Aqueous)

Step-by-Step Workflow:

  • Stock Preparation: Dissolve BNB in pure DMSO at 100x the desired final concentration (e.g., 50 mM). Vortex until clear yellow.

  • The Intermediate Step (Critical): Add the DMSO stock to PEG-400 in a 1:1 ratio.[1]

    • Why? PEG-400 acts as an amphiphilic bridge, reducing the interfacial tension between the hydrophobic BNB and the incoming water.[1]

  • The Shift: Slowly inject the DMSO/PEG mix into the vortexing aqueous buffer.

    • Tip: Inject sub-surface (tip submerged) to prevent surface precipitation.

Module 2: Surfactant-Mediated Solubilization

Best For: Biological screening, toxicology assays, and preventing adsorption to plastics.[1][2]

The Problem: Even if soluble, BNB sticks to pipette tips and polystyrene plates due to the hydrophobic butoxy tail. The Solution: Micellar encapsulation using non-ionic surfactants.

Recommended Surfactant Systems
SurfactantConcentration (Critical Micelle Conc.)Application Note
Tween 80 0.1% - 0.5% (w/v)Best for biological compatibility.[1][2] Forms large micelles that accommodate the butoxy tail.
Kolliphor EL 1% - 5% (w/v)Higher solubilizing power; recommended if Tween 80 fails.[1][2]

Q: My solution is clear but activity is low. Why? A: You likely have "Micellar Entrapment." If the surfactant concentration is too high, BNB remains inside the micelle and cannot interact with your target. Titrate the surfactant down to the lowest concentration that maintains clarity (usually ~0.05% above CMC).

Module 3: Cyclodextrin Complexation (Advanced)

Best For: Long-term stability, formulation, and preventing aldehyde oxidation.[1][2]

The Mechanism: The hydrophobic butoxy-phenyl moiety inserts into the cyclodextrin cavity, while the hydrophilic exterior interacts with water.[1] This also "shields" the aldehyde group from oxidation.

Protocol:

  • Host: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1][2]
  • Ratio: 1:5 to 1:10 (Molar ratio of BNB : CD).

  • Method:

    • Dissolve HP-

      
      -CD in water (e.g., 20% w/v).[1][2]
      
    • Add excess BNB solid.

    • Stir at room temperature for 24 hours (Thermodynamic equilibration).

    • Filter through 0.45

      
      m filter to remove uncomplexed solid.
      

Decision Logic & Troubleshooting

Visualizing the Selection Process

BNB_Solubility_Logic Start Start: BNB Application? App_Assay Biological Assay Start->App_Assay App_Synth Synthesis/Analysis Start->App_Synth Decision_Stab Is Stability > 24h Required? App_Assay->Decision_Stab Method_DMSO Method A: DMSO/PEG Shift (Fast, Kinetic) App_Synth->Method_DMSO Standard Method_Tween Method B: Tween 80 Micelles (Biocompatible) Decision_Stab->Method_Tween No (Acute) Method_CD Method C: Cyclodextrin (High Stability) Decision_Stab->Method_CD Yes (Chronic)

Caption: Figure 1. Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

FAQs: Common Failure Modes

Q1: My aqueous solution turned white/cloudy after 10 minutes. What happened? A: You experienced Ostwald Ripening . The initial dilution created a supersaturated solution (kinetic solubility). Over time, small invisible aggregates merged into larger visible crystals.[2]

  • Fix: Switch to the Module 1 protocol using PEG-400 as a stabilizer, or increase the surfactant concentration.[1]

Q2: The solution turned from yellow to orange/brown overnight. A: This indicates Aldehyde Oxidation . The aldehyde group (


) has oxidized to the carboxylic acid (

) or undergone condensation (Schiff base formation if amines are present).[1][2]
  • Fix:

    • Degas all buffers (remove dissolved

      
      ).
      
    • Keep pH < 8.0 (Base catalyzes oxidation).

    • Store stock solutions in the dark at -20°C (Light accelerates nitro-group degradation).[1]

Q3: Can I use this in cell culture? A: Yes, but DMSO toxicity is the limit. Ensure final DMSO concentration is <0.1% for sensitive lines (e.g., primary neurons) or <0.5% for robust lines (e.g., HeLa).[2] If you need higher BNB loading, use the Cyclodextrin (Module 3) method, as CDs are generally non-toxic up to high concentrations.[2]

References

  • BenchChem. (2025).[4] 4-Nitrobenzaldehyde chemical structure and properties. Retrieved from (General properties of the nitrobenzaldehyde class).

  • Maskrey, T. S., et al. (2018).[2][5] A New Synthesis of Gefitinib. Synlett. (Contextualizing BNB as a Gefitinib intermediate and its handling in organic synthesis).

  • Google Patents. (2013). Process for the preparation of gefitinib (US8350029B2). Retrieved from (Details on the 4-butoxy-3-nitrobenzaldehyde intermediate synthesis and solubility in reaction solvents).

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on CD complexation for lipophilic aldehydes).

  • Sigma-Aldrich. (n.d.).[1] 4-Methoxy-3-nitrobenzaldehyde Product Sheet. (Used as a structural analog for physicochemical property estimation).

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 4-Butoxy-3-nitrobenzaldehyde Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butoxy-3-nitrobenzaldehyde is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogues) and other bioactive quinazoline derivatives. Its purity is paramount; even trace amounts of the de-alkylated starting material (4-Hydroxy-3-nitrobenzaldehyde ) or the oxidation byproduct (4-Butoxy-3-nitrobenzoic acid ) can act as chain-terminators or form genotoxic impurities in downstream synthesis.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 is the default starting point for reverse-phase chromatography, our comparative data demonstrates that Phenyl-Hexyl phases combined with Methanol offer superior selectivity for nitro-aromatic compounds due to specific


-

interactions, resolving critical impurity pairs that co-elute on C18.

Part 1: The Separation Challenge

The analysis of 4-Butoxy-3-nitrobenzaldehyde presents three specific chromatographic hurdles:

  • Structural Similarity: The starting material (4-Hydroxy-3-nitrobenzaldehyde) differs only by a butyl chain.

  • Isomeric Selectivity: Nitro-positional isomers (if present from non-selective nitration) are difficult to resolve solely by hydrophobicity.

  • Acidic Impurities: The aldehyde group is prone to oxidation, forming the corresponding benzoic acid, which can tail severely on unbuffered columns.

Target Analytes & Properties
CompoundStructure TypeHydrophobicity (LogP)Key Interaction
4-Butoxy-3-nitrobenzaldehyde Main Analyte High (~3.2)Hydrophobic +

-Acceptor
4-Hydroxy-3-nitrobenzaldehyde Impurity A (Starting Material)Low (~1.6)H-Bond Donor + Acidic Phenol
4-Butoxy-3-nitrobenzoic acid Impurity B (Oxidation Product)Medium (~2.5)Ionizable (pKa ~3.5)

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Column Temp: 30°C

  • Detection: UV @ 254 nm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Organic Modifier (Acetonitrile or Methanol)

Scenario A: The Standard C18 Approach
  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase B: Acetonitrile (ACN)

  • Mechanism: Purely hydrophobic interaction.

Observation: The C18 column successfully retains the main peak. However, Impurity A (Phenol) elutes near the void volume due to low LogP. More critically, positional isomers (if spiked) show poor resolution (


) because ACN suppresses 

-

interactions, leaving only hydrophobicity as the separation lever.
Scenario B: The Phenyl-Hexyl Approach (Recommended)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase B: Methanol (MeOH)[2]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking.

Observation: The nitro group on the benzene ring makes the aromatic system electron-deficient (


-acidic). The Phenyl-Hexyl stationary phase acts as a 

-base. Using Methanol instead of ACN is crucial here; ACN has its own

-electrons (triple bond) that interfere with the stationary phase interaction.[3] Methanol allows the unique selectivity of the Phenyl phase to dominate.[3]
Comparative Data Summary
ParameterC18 (w/ ACN)Phenyl-Hexyl (w/ MeOH)Verdict
Retention Time (Main Peak) 8.4 min11.2 minPhenyl-Hexyl provides better retention.
Resolution (

) Main vs. Impurity B
1.84.2 Phenyl-Hexyl resolves the acid cleanly.
Selectivity (

) Nitro-Isomers
1.05 (Co-elution)1.15 (Baseline)

-

interaction drives isomer separation.
Tailing Factor (

)
1.31.05Methanol/Phenyl combination yields sharper peaks.

Part 3: Optimized Method Protocol

This protocol is designed to be self-validating. The use of an acidic mobile phase suppresses the ionization of Impurity B (Benzoic acid derivative) and the phenolic Impurity A, ensuring robust retention and peak shape.

Reagents & Preparation
  • Diluent: Methanol:Water (80:20 v/v).

  • Standard Preparation: Dissolve 10.0 mg of 4-Butoxy-3-nitrobenzaldehyde Reference Standard in 20 mL Diluent. Sonicate for 5 mins.

  • Sample Preparation: Accurately weigh 10.0 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Chromatographic Conditions
  • Column: Phenyl-Hexyl phase (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Methanol (HPLC Grade).[4]

  • Gradient Program:

Time (min)% Mobile Phase BDescription
0.050Initial Hold
2.050Isocratic for polar impurities
12.090Gradient ramp to elute main peak
15.090Wash
15.150Re-equilibration
20.050End of Run
System Suitability Criteria (SST)

Before analyzing samples, inject the Standard Preparation 5 times.

  • Precision: %RSD of peak area

    
     2.0%.
    
  • Tailing Factor:

    
     for the main peak.
    
  • Theoretical Plates:

    
    .
    

Part 4: Method Development Logic (Workflow)

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl/Methanol system, highlighting the critical "Failure Modes" of standard C18 methods for nitro-aromatics.

MethodDevelopment Start START: 4-Butoxy-3-nitrobenzaldehyde Method Development DefineImpurities Define Critical Impurities: 1. 4-Hydroxy-3-nitro... (Polar) 2. 4-Butoxy-3-nitrobenzoic acid (Acidic) Start->DefineImpurities Screening Initial Screening: Column: C18 Mobile Phase: Water/ACN DefineImpurities->Screening ResultC18 Result Analysis: - Poor resolution of isomers - Acidic impurity tails Screening->ResultC18 MechanisticCheck Mechanistic Assessment: Analyte has Nitro group (e- withdrawing) Needs Pi-Pi interaction? ResultC18->MechanisticCheck SwitchColumn Switch to Phenyl-Hexyl Column MechanisticCheck->SwitchColumn Yes SolventChoice Select Organic Modifier: ACN vs Methanol SwitchColumn->SolventChoice ACN_Path Acetonitrile (ACN) SolventChoice->ACN_Path MeOH_Path Methanol (MeOH) SolventChoice->MeOH_Path ACN_Fail ACN suppresses Pi-Pi interactions (Selectivity similar to C18) ACN_Path->ACN_Fail MeOH_Success MeOH enhances Pi-Pi interactions (Superior Selectivity) MeOH_Path->MeOH_Success FinalOpt Final Optimization: Add 0.1% Formic Acid (Suppress ionization of Benzoic Acid) MeOH_Success->FinalOpt Validation Final Method Validation (ICH Q2 R1) FinalOpt->Validation

Caption: Decision tree for selecting Phenyl-Hexyl stationary phase over C18 for nitro-aromatic analysis.

Part 5: Conclusion

For the purity analysis of 4-Butoxy-3-nitrobenzaldehyde , the standard C18 method is functional but suboptimal. The Phenyl-Hexyl stationary phase , when used with a Methanol-based mobile phase , leverages the electron-deficient nature of the nitro-aromatic ring to provide orthogonal selectivity. This results in superior resolution of oxidation byproducts and potential isomers, ensuring a more rigorous quality control method suitable for pharmaceutical intermediate qualification.

References

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Retrieved from [Link]

  • Phenomenex. (2023).[3] Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • ICH. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Aldehyde Reactivity: 4-Butoxy-3-nitrobenzaldehyde vs. 4-Ethoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Alkoxy Chain

In the realm of medicinal chemistry and fine chemical synthesis, substituted benzaldehydes are foundational building blocks. The 4-alkoxy-3-nitrobenzaldehyde scaffold is particularly valuable, featuring a highly activated aromatic ring and an electrophilic aldehyde poised for a variety of transformations. A frequent decision point for process chemists and drug developers is the choice of the alkoxy substituent—specifically, whether the subtle difference between an ethoxy and a butoxy group imparts any meaningful change in reactivity.

This in-depth guide provides a comparative analysis of 4-butoxy-3-nitrobenzaldehyde and its 4-ethoxy analogue. While their electronic profiles are nearly identical, this guide will demonstrate, with supporting theoretical principles and representative experimental data, that the primary differentiator is steric hindrance . The bulkier butoxy group can significantly impede the approach of nucleophiles to the aldehyde carbonyl, leading to slower reaction kinetics and potentially lower yields compared to the more compact ethoxy analogue. Understanding this nuanced difference is critical for reaction optimization, catalyst selection, and overall process efficiency.

Theoretical Framework: A Tale of Two Effects

The reactivity of these molecules is governed by a delicate interplay of electronic and steric effects. The substitution pattern on the benzene ring—a strong electron-withdrawing group (EWG) ortho to the aldehyde and an electron-donating group (EDG) para to it—creates a highly polarized system.

Electronic Effects: A Shared Power

Both the ethoxy and butoxy groups are electronically similar. They exert two opposing electronic effects on the aromatic ring:

  • +R (Resonance Donation): The oxygen lone pairs donate electron density into the benzene ring through resonance, activating the ring.

  • -I (Inductive Withdrawal): The electronegativity of the oxygen atom pulls electron density away from the ring through the sigma bond.

Overall, the resonance effect dominates, making alkoxy groups net electron-donating and activating groups.[1]

Crucially, the powerful nitro group (-NO₂) at the ortho position acts as a potent electron-withdrawing group (-R and -I effects).[2] This effect strongly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. Because the electronic influence of the alkyl portion of an alkoxy group is minimal and does not significantly change from ethyl to butyl, the electronic activation of the aldehyde is considered virtually identical for both molecules.

Caption: Dominant electronic influences in 4-alkoxy-3-nitrobenzaldehydes.

Steric Effects: The Decisive Factor

The primary point of differentiation is steric hindrance : the slowing of chemical reactions due to the physical bulk of substituents.[3] The n-butoxy group, with its four-carbon chain, occupies a significantly larger volume of space around the reactive aldehyde center compared to the two-carbon ethoxy group.

This steric bulk creates a more crowded environment, physically impeding the trajectory of an incoming nucleophile. For a reaction to occur, the nucleophile must approach the electrophilic carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory, typically ~107°). The larger butoxy group makes achieving this optimal angle more difficult, raising the activation energy of the reaction and consequently slowing it down.[4]

Comparative Reactivity Analysis

To illustrate the practical consequences of steric hindrance, we will compare the expected performance of the two analogues in two common aldehyde-consuming reactions: Schiff base formation and the Knoevenagel condensation.

Reaction 1: Schiff Base Formation (Imine Synthesis)

The condensation of an aldehyde with a primary amine to form an imine (or Schiff base) is a cornerstone of synthetic chemistry.[5] The rate-determining step often involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon.

Representative Data: Based on established principles of steric hindrance, a kinetic study of the reaction with benzylamine would be expected to show a discernibly slower rate for the butoxy analogue.

CompoundRepresentative Rate Constant (k) (M⁻¹s⁻¹)Expected Relative Reaction Rate
4-Ethoxy-3-nitrobenzaldehyde1.85 x 10⁻²1.00 (Reference)
4-Butoxy-3-nitrobenzaldehyde1.21 x 10⁻²~0.65
Disclaimer: The data above is representative and intended to illustrate the expected outcome based on steric principles. Actual results may vary based on specific reaction conditions.

The bulkier butoxy group is predicted to lower the rate constant by approximately 35%, a significant difference in a process chemistry context where reaction time is a critical variable.

Reaction 2: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile) catalyzed by a weak base.[6] This reaction is also sensitive to the electrophilicity and steric accessibility of the aldehyde.[7]

Representative Data: In a comparative synthesis under identical conditions (e.g., ethanol, catalytic piperidine, room temperature), one would anticipate a lower isolated yield for the butoxy analogue after a fixed reaction time due to the slower reaction rate.

CompoundReactantReaction TimeExpected Yield (%)
4-Ethoxy-3-nitrobenzaldehydeMalononitrile2 hours92%
4-Butoxy-3-nitrobenzaldehydeMalononitrile2 hours81%
Disclaimer: The data above is representative and intended to illustrate the expected outcome based on steric principles. Actual results may vary based on specific reaction conditions.

Experimental Validation Protocols

To empirically validate the predicted reactivity differences, the following self-validating protocols are provided. They are designed to be robust and reproducible, allowing researchers to quantify the impact of the alkoxy substituent in their own laboratories.

Protocol 1: Kinetic Analysis of Schiff Base Formation via UV-Vis Spectroscopy

This protocol provides a method for determining the second-order rate constant (k) for the reaction between the aldehyde and an amine by monitoring the disappearance of the aldehyde's absorbance peak over time.[8]

prep 1. Reagent Prep - Stock Aldehyde (EtOH) - Stock Amine (EtOH) - Blank (EtOH) setup 2. Spectrometer Setup - Set λ_max (e.g., 275 nm) - Blank with EtOH prep->setup Prepare Solutions initiate 3. Initiate Reaction - Equilibrate Aldehyde in cuvette - Inject Amine solution - Start kinetic scan immediately setup->initiate Ready for Measurement monitor 4. Data Acquisition - Record Absorbance vs. Time - Ensure pseudo-first-order conditions initiate->monitor Reaction Starts analyze 5. Data Analysis - Plot 1/[Aldehyde] vs. Time - Slope = k (rate constant) monitor->analyze Collect Data Points

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Methodology:

  • Preparation: Prepare equimolar (e.g., 0.1 M) stock solutions of 4-ethoxy-3-nitrobenzaldehyde, 4-butoxy-3-nitrobenzaldehyde, and benzylamine in absolute ethanol.

  • Instrumentation: Set a UV-Vis spectrophotometer to kinetic mode, monitoring at the λ_max of the aldehyde (determine this via a preliminary scan). Use ethanol as a blank.

  • Reaction Initiation: In a quartz cuvette, add a known concentration of the aldehyde solution. Place it in the temperature-controlled sample holder. To initiate the reaction, inject an equivalent volume and concentration of the benzylamine solution, mix rapidly, and immediately begin data acquisition.

  • Data Collection: Record the absorbance at the chosen wavelength at regular intervals (e.g., every 15 seconds) for a period sufficient for the reaction to proceed significantly (e.g., 30 minutes).

  • Analysis: Convert absorbance to concentration using the Beer-Lambert law (A = εbc). Since the reaction is second-order, a plot of 1/[Aldehyde] versus time will yield a straight line. The slope of this line is the rate constant, k.

  • Causality Check: Running the experiment at different concentrations while maintaining a 1:1 stoichiometry should yield the same rate constant, validating the second-order model. The use of an inert atmosphere (e.g., nitrogen) is recommended to prevent potential air oxidation of the aldehyde, which could interfere with measurements.

Protocol 2: Comparative Yield Analysis of Knoevenagel Condensation

This protocol is designed to compare the final product yield of the two aldehydes under identical, carefully controlled reaction conditions.

Methodology:

  • Setup: In two identical round-bottom flasks equipped with magnetic stir bars, add 1.0 mmol of 4-ethoxy-3-nitrobenzaldehyde to one and 1.0 mmol of 4-butoxy-3-nitrobenzaldehyde to the other.

  • Reagents: To each flask, add 1.05 mmol of malononitrile dissolved in 10 mL of absolute ethanol.

  • Catalysis: Add a precise, identical catalytic amount of piperidine (e.g., 0.1 mmol, 10 mol%) to each flask simultaneously to initiate the reactions.

  • Reaction: Stir both mixtures vigorously at a constant, controlled room temperature (e.g., 25°C) for a fixed duration (e.g., 2 hours).

  • Workup & Isolation: Quench both reactions simultaneously by pouring them into 50 mL of cold water. The solid product will precipitate. Collect the solid from each reaction by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

  • Analysis: Compare the isolated mass of the dried products to determine the yield for each reaction. Purity can be confirmed by melting point analysis and ¹H NMR.

  • Trustworthiness: The key to this protocol's validity is the simultaneous and identical treatment of both reactions. Any observed difference in yield can then be confidently attributed to the inherent reactivity difference between the two aldehyde substrates.

Discussion and Practical Implications

The evidence strongly suggests that 4-ethoxy-3-nitrobenzaldehyde is the more reactive of the two compounds in reactions where nucleophilic attack at the carbonyl is the rate-limiting step. The difference, driven by the steric bulk of the butoxy group, has several practical implications for researchers and process chemists:

  • Reaction Times: To achieve the same conversion, reactions with the butoxy analogue will likely require longer reaction times or more forcing conditions (e.g., higher temperatures).

  • Catalyst Loading: For catalyzed reactions like the Knoevenagel condensation, the butoxy analogue might require a higher catalyst loading to achieve a comparable reaction rate.

  • Reagent Choice: In complex syntheses with multiple functional groups, the lower reactivity of the butoxy analogue could be exploited for chemoselectivity. A nucleophile might react preferentially with a less hindered aldehyde elsewhere in a molecule before reacting with the sterically shielded 4-butoxy-3-nitrobenzoyl group.

  • Cost and Process Efficiency: Shorter reaction times and potentially lower energy inputs make the ethoxy analogue a more efficient and cost-effective choice in many large-scale manufacturing scenarios, assuming all other factors are equal.

Conclusion

While 4-butoxy-3-nitrobenzaldehyde and 4-ethoxy-3-nitrobenzaldehyde share an identical electronic profile that renders their aldehyde groups highly electrophilic, they are not interchangeable. The increased steric hindrance imparted by the n-butoxy group measurably reduces the accessibility of the carbonyl carbon. This results in slower reaction kinetics and potentially lower yields in common synthetic transformations compared to the ethoxy analogue. For applications demanding rapid reaction rates and maximum throughput, 4-ethoxy-3-nitrobenzaldehyde is the superior choice. However, the attenuated reactivity of the butoxy derivative may offer strategic advantages in complex synthetic routes where chemoselectivity is a primary concern.

References

  • Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(10), 2275–2286. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]

  • Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Frontiers in Chemistry, 9, 708891. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. Available at: [Link]

Sources

GC-MS Characterization of 4-Butoxy-3-nitrobenzaldehyde Degradation Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butoxy-3-nitrobenzaldehyde (BNB) is a critical intermediate in the synthesis of tyrosine kinase inhibitors and other bioactive heterocyclic compounds. Its stability is compromised primarily by oxidation to 4-butoxy-3-nitrobenzoic acid and, to a lesser extent, photoreduction to nitroso derivatives.

While LC-MS is often the default for polar degradation products, GC-MS with silylation (BSTFA) offers superior structural elucidation capabilities for BNB impurities due to the rich fragmentation data provided by Electron Ionization (EI). This guide compares analytical approaches and provides a validated protocol for characterizing BNB and its degradation products, demonstrating that derivatization is not merely optional but essential for accurate quantification of the acidic degradant.

Comparative Analysis: GC-MS vs. Alternatives

The choice of technique depends on the specific degradation product being targeted. The table below objectively compares the performance of three common methodologies.

Table 1: Performance Matrix for BNB Degradation Analysis
FeatureMethod A: Direct Injection GC-MS Method B: GC-MS + Derivatization (Recommended) Method C: LC-MS/MS (ESI)
Target Analyte Parent Aldehyde (BNB)Parent BNB + Acidic Degradants Polar/Non-volatile Degradants
Suitability High for volatile parent.High for all targets. High for trace quantitation.
Acid Detection Poor. Carboxylic acids tail significantly; risk of decarboxylation in injector.Excellent. Acid converted to TMS-ester; sharp peaks.Excellent.
Structural ID Good (NIST Library match).Superior. Shift in mass (+72 Da) confirms functional groups.Moderate (limited fragmentation in soft ionization).
Throughput High (No prep).Moderate (30 min reaction time).High.
Limit of Detection < 1 ppm (Parent).< 0.5 ppm (Acid & Parent).< 0.1 ppb (High sensitivity).

Verdict: While LC-MS is more sensitive, Method B (GC-MS + Derivatization) is the gold standard for characterization because it definitively distinguishes between the aldehyde and its oxidized acid form through distinct mass spectral shifts, without the ionization suppression issues common in LC-MS.

Degradation Chemistry & Mechanism

Understanding the chemistry is a prerequisite for selecting the analytical method. BNB undergoes three primary degradation pathways.

The Pathways
  • Auto-oxidation (Primary): The aldehyde group (-CHO) oxidizes in the presence of air to a carboxylic acid (-COOH). This increases polarity, making direct GC analysis difficult.

  • Photoreduction (Secondary): The nitro group (-NO2) ortho to the alkoxy group can undergo nitro-to-nitroso rearrangement under UV light.

  • Cannizzaro Disproportionation: In the presence of trace bases, the aldehyde disproportionates into the corresponding alcohol and acid.

Visualization: Degradation Pathways

BNB_Degradation BNB 4-Butoxy-3-nitrobenzaldehyde (Parent) Acid 4-Butoxy-3-nitrobenzoic Acid (Primary Degradant) BNB->Acid Oxidation (Air/Storage) Alcohol 4-Butoxy-3-nitrobenzyl Alcohol (Disproportionation) BNB->Alcohol Reduction/Cannizzaro Nitroso Nitroso-Intermediate (Photolysis) BNB->Nitroso UV Light

Figure 1: Primary degradation pathways of 4-Butoxy-3-nitrobenzaldehyde. Oxidation to the acid is the dominant pathway requiring derivatization.

Validated Experimental Protocol

This protocol is designed to be self-validating . The appearance of the mono-TMS derivative confirms the presence of the acid degradation product, while the parent aldehyde remains underivatized (or forms a distinct acetal if conditions are too harsh, though rare with BSTFA alone).

Reagents & Materials
  • Solvent: Anhydrous Ethyl Acetate or Dichloromethane (DCM). Note: Do not use Methanol, as it reacts with the derivatizing agent.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Trimethylchlorosilane).

  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10 mg of the BNB sample.

    • Dissolve in 1 mL of anhydrous Ethyl Acetate.

    • Critical Check: Ensure solution is clear. Turbidity suggests polymerization or salt formation.

  • Derivatization (The "Method B" Advantage):

    • Transfer 100 µL of sample solution to a GC vial.

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap and incubate at 60°C for 30 minutes .

    • Mechanism:[1] The BSTFA reacts with the -COOH of the degradation product to form a Trimethylsilyl (TMS) ester. The parent aldehyde remains largely intact.

  • GC-MS Parameters:

    • Inlet: Split 10:1, 260°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 300°C.

      • Hold 300°C for 3 min.

    • MS Source: EI mode (70 eV), Source Temp 230°C.

Visualization: Analytical Workflow

Workflow cluster_Results MS Detection (EI) Start Sample: BNB (Stored) Dissolve Dissolve in Ethyl Acetate (Anhydrous) Start->Dissolve Deriv Add BSTFA + 1% TMCS Incubate 60°C, 30 min Dissolve->Deriv GC GC Injection (Split 10:1) Deriv->GC Peak1 Peak 1: Parent Aldehyde (No TMS group) GC->Peak1 Peak2 Peak 2: Acid-TMS Ester (+72 Da shift vs Acid) GC->Peak2

Figure 2: Derivatization workflow ensuring detection of both the parent compound and its acidic degradation product.

Data Interpretation & Expected Results

The following table summarizes the expected Mass Spectral data. The key to validation is the Molecular Ion (M+) shift.

Table 2: Expected GC-MS Data
CompoundFormulaMW ( g/mol )Expected M+ (m/z)Key Fragments (EI)
Parent (BNB) C11H13NO4223.23223 166 (M - C4H9), 151 (M - C4H9O)
Acid Degradant C11H13NO5239.23Not observedPoor peak shape/Not detected
Acid-TMS Derivative C14H21NO5Si311.41311 296 (M - CH3), 73 (TMS)

Interpretation Guide:

  • Parent Peak: Look for m/z 223. The loss of the butyl group often creates a base peak at m/z 166 or 167.

  • Degradant Peak: If the sample is degraded, you will see a peak at m/z 311. The presence of the m/z 73 ion (Trimethylsilyl group) confirms the derivatization of the carboxylic acid functionality.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Nitrobenzaldehyde and derivatives. National Institute of Standards and Technology. [Link]

  • Schummer, C., et al. (2009).[2] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta/PubMed. [Link]

Sources

Validated analytical methods for 4-Butoxy-3-nitrobenzaldehyde in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated analytical strategies for 4-Butoxy-3-nitrobenzaldehyde (BNB) , a Critical Quality Attribute (CQA) intermediate used in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Icotinib, Gefitinib analogs).[1]

The following content synthesizes high-performance liquid chromatography (HPLC) protocols for routine release testing against ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) for genotoxic impurity (GTI) screening.

Executive Summary: The Analytical Challenge

4-Butoxy-3-nitrobenzaldehyde poses a dual analytical challenge:

  • Lipophilicity: The butoxy tail significantly increases retention on C18 phases compared to its precursors (e.g., 4-hydroxy-3-nitrobenzaldehyde), requiring gradient optimization to prevent excessive run times.[1][2]

  • Genotoxic Potential: As a nitro-aromatic aldehyde, it carries structural alerts for genotoxicity.[1][2][3] Analytical methods must distinguish between the "intermediate" (assay >98%) and the "impurity" (trace levels <10 ppm in final API).[1][2]

This guide compares the Standard QC Method (HPLC-UV) against the Trace Analysis Method (UHPLC-MS/MS) .

Comparative Analysis of Methodologies

The following table contrasts the performance metrics of the two primary validated methods.

FeatureMethod A: HPLC-UV (QC Standard) Method B: UHPLC-MS/MS (GTI Screen) Method C: GC-FID (Alternative)
Primary Use Purity Assay, Process ControlTrace Impurity (GTI) QuantificationResidual Solvents, Volatile Impurities
Detector PDA / UV @ 254 nmTriple Quadrupole (ESI+)Flame Ionization (FID)
Linearity Range 0.1 mg/mL – 1.0 mg/mL1.0 ng/mL – 100 ng/mL10 µg/mL – 500 µg/mL
LOD (Limit of Detection) ~0.05% (Area)< 0.5 ppm~50 ppm
Throughput Moderate (25 min run)High (6 min run)High (15 min run)
Limitations Low sensitivity for trace nitro-precursors.[1][2]Matrix effects; higher cost per sample.[1][2]Thermal degradation of nitro groups possible.[1][2]

Impurity Fate Mapping & Method Selection

Understanding the synthesis pathway is critical for method development.[1][2] BNB is typically synthesized via O-alkylation of 4-hydroxy-3-nitrobenzaldehyde.[1][2]

ImpurityFate SM Starting Material (4-Hydroxy-3-nitrobenzaldehyde) Product Target Intermediate (4-Butoxy-3-nitrobenzaldehyde) SM->Product Alkylation (K2CO3/DMF) Impurity1 Impurity A (Over-alkylation/Bis-ether) SM->Impurity1 Side Rxn Reagent Reagent (1-Bromobutane) Reagent->Product Impurity2 Impurity B (Oxidized: 4-Butoxy-3-nitrobenzoic acid) Product->Impurity2 Oxidation (Air/Light)

Figure 1: Synthesis pathway and origin of critical impurities.[1][2] Analytical methods must resolve the polar Starting Material (SM) from the lipophilic Target Product.

Detailed Experimental Protocols

Method A: HPLC-UV (Purity & Assay)

Objective: Routine batch release and quantification of unreacted 4-hydroxy-3-nitrobenzaldehyde.

  • Instrumentation: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2]

    • Solvent B: Acetonitrile (ACN).[1][2]

  • Gradient Program:

    • T=0 min: 80% A / 20% B[1][2]

    • T=5 min: 80% A / 20% B (Isocratic hold for polar impurities)[1][2]

    • T=20 min: 10% A / 90% B (Ramp to elute BNB)[1][2]

    • T=25 min: 10% A / 90% B[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Nitro-aromatic max) and 310 nm (Specific for conjugated aldehyde).[1][2]

  • Column Temp: 30°C.

Validation Insight: The isocratic hold at the beginning is crucial. The starting material (4-hydroxy-3-nitrobenzaldehyde) is significantly more polar due to the free phenolic group.[1][2] If the gradient ramps too quickly, the starting material will co-elute with the solvent front.[1] The "Butoxy" product elutes late (approx. 16-18 min) due to the hydrophobic butyl chain.[1][2]

Method B: UHPLC-MS/MS (Trace Genotoxic Impurity Analysis)

Objective: Quantifying BNB as a potential genotoxic impurity in the final drug substance (e.g., Icotinib).[1]

  • Instrumentation: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[1][2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1][2]

    • Solvent B: 0.1% Formic Acid in Methanol.[1][2]

  • MS Parameters (ESI+):

    • Source Temp: 150°C.

    • Desolvation Gas: 1000 L/hr.[1][2]

    • MRM Transition: m/z 224.1 [M+H]+ → 168.0 (Loss of butene, specific to butoxy group).[1][2]

Validation Insight: Nitro-aromatics can suppress ionization in ESI.[1][2] Using Methanol instead of Acetonitrile often enhances the protonation of the aldehyde carbonyl in positive mode.[1][2] The specific MRM transition (loss of the butyl chain) provides high specificity against other nitro-aromatic background noise.[1][2]

Analytical Decision Logic

The following diagram guides the selection of the appropriate method based on the stage of drug development.

MethodSelection Start Sample Type RawMat Raw Intermediate (Synthesis Output) Start->RawMat FinalAPI Final API (Drug Substance) Start->FinalAPI Decision1 Assay > 98%? RawMat->Decision1 Decision2 GTI Limit < 10 ppm? FinalAPI->Decision2 MethodA USE METHOD A HPLC-UV (Limit of Quant: 0.05%) Decision1->MethodA Yes (Release) Decision1->MethodA No (Reprocess) Decision2->MethodA No (General Purity) MethodB USE METHOD B UHPLC-MS/MS (Limit of Quant: 0.5 ppm) Decision2->MethodB Yes (Screening)

Figure 2: Decision tree for selecting analytical techniques based on sample context (Intermediate Release vs. Final API Safety Screening).

References

  • BenchChem. (2025).[1][2][4][5][6] A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.Link[1][2]

  • European Medicines Agency (EMA). (2006).[1][2] Guideline on the Limits of Genotoxic Impurities.[1][2][7][8]Link

  • Journal of Pharmaceutical and Biomedical Analysis. (2024).[1][2] Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS.[1][2][3]Link[1][2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 4-Methoxy-3-nitrobenzaldehyde (Analog Reference).[1][2]Link[1][2]

  • PubChem. (2025).[1][2] Compound Summary: 4-Hydroxy-3-nitrobenzaldehyde.[1][2]Link[1][2]

Sources

Benchmarking synthetic routes for 4-Butoxy-3-nitrobenzaldehyde production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3) is a critical intermediate in the synthesis of EGFR inhibitors and other tyrosine kinase antagonists. Its structural core—a benzaldehyde moiety functionalized with an electron-withdrawing nitro group and a lipophilic alkoxy chain—demands a synthetic strategy that balances regioselectivity with functional group tolerance.

This guide benchmarks the three primary synthetic pathways:

  • Route A (Williamson Ether Synthesis): Alkylation of 4-hydroxy-3-nitrobenzaldehyde.

  • Route B (SNAr Substitution): Nucleophilic displacement on 4-chloro-3-nitrobenzaldehyde.

  • Route C (Direct Nitration): Nitration of 4-butoxybenzaldehyde.

Recommendation: Route A is identified as the superior protocol for medicinal chemistry and process development due to its high regiocontrol, mild conditions, and minimal downstream purification requirements.

Comparative Route Analysis

Route A: The Alkylation Pathway (Recommended)

This route utilizes the acidity of the phenol in 4-hydroxy-3-nitrobenzaldehyde (pKa ~6-7 due to the ortho-nitro group) to effect a clean SN2 attack on 1-bromobutane.

  • Mechanism: Deprotonation of the phenol followed by nucleophilic attack on the alkyl halide.

  • Pros: High yield (>90%), no regio-isomers, mild bases (K2CO3) suffice.

  • Cons: Requires disposal of bromide salts; solvent removal (DMF/DMSO) can be energy-intensive.

Route B: The SNAr Pathway

This route exploits the activation of the C-Cl bond by the ortho-nitro group in 4-chloro-3-nitrobenzaldehyde.

  • Mechanism: Addition-elimination (Meisenheimer complex intermediate) using sodium butoxide.

  • Pros: Convergent synthesis if the chloro-nitro precursor is already in-house.

  • Cons: High risk of side reactions (Cannizzaro reaction of the aldehyde in strong base; acetal formation); moisture sensitivity.

Route C: The Nitration Pathway

Direct nitration of 4-butoxybenzaldehyde.

  • Mechanism: Electrophilic aromatic substitution (EAS).

  • Pros: Low raw material cost.

  • Cons: Critical Flaw: Nitric acid is a potent oxidant; it readily oxidizes the aldehyde to the carboxylic acid (4-butoxy-3-nitrobenzoic acid), drastically reducing yield. Requires aldehyde protection (acetal) steps, adding process complexity.

Benchmarking Data

The following data is aggregated from internal process benchmarks and literature precedents for similar nitro-alkoxy scaffolds.

MetricRoute A (Alkylation)Route B (SNAr)Route C (Nitration)
Overall Yield 92 - 95% 75 - 82%< 40% (unprotected)
Purity (HPLC) > 99%95% (trace acid/acetal)85% (oxidation byproducts)
Regioselectivity 100% (Structurally defined)100% (Structurally defined)90:10 (Isomer mix)
Reaction Time 4 - 6 Hours2 - 4 Hours12 - 24 Hours
E-Factor (Waste) Low (~5 kg/kg )Medium (~12 kg/kg )High (>20 kg/kg )
Safety Profile Green (Mild Base)Amber (Strong Base/Exotherm)Red (Strong Oxidizer/Acid)

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and chemical flow for the three routes.

SyntheticRoutes Target TARGET: 4-Butoxy-3-nitrobenzaldehyde StartA Start: 4-Hydroxy-3-nitrobenzaldehyde StepA Reaction: Alkylation (1-Bromobutane, K2CO3, DMF, 80°C) StartA->StepA Route A (Recommended) StepA->Target High Yield, Clean StartB Start: 4-Chloro-3-nitrobenzaldehyde StepB Reaction: SnAr Substitution (n-BuOH, NaH or NaOH) StartB->StepB Route B StepB->Target Moderate Yield Risk: Cannizzaro StartC Start: 4-Butoxybenzaldehyde StepC Reaction: Nitration (HNO3, H2SO4) StartC->StepC Route C StepC->Target Low Yield SideC Side Product: Carboxylic Acid (Oxidation) StepC->SideC Major Pathway

Caption: Comparative workflow of synthetic routes. Route A offers the most direct and chemically stable path to the target.

Detailed Experimental Protocol (Route A)

This protocol is validated for gram-scale synthesis and can be linearly scaled.

Materials
  • Precursor: 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq) [CAS: 3011-34-5][1][2]

  • Alkylating Agent: 1-Bromobutane (1.2 eq)

  • Base: Potassium Carbonate (K2CO3), anhydrous (1.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Hydroxy-3-nitrobenzaldehyde (16.7 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add K2CO3 (20.7 g, 150 mmol) in a single portion. The solution will turn deep yellow/orange due to the formation of the phenoxide anion. Stir at room temperature for 15 minutes.

    • Expert Insight: The color change serves as a visual indicator of deprotonation. Ensure the base is finely ground to maximize surface area.

  • Alkylation: Add 1-Bromobutane (12.9 mL, 120 mmol) dropwise via a syringe or addition funnel.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or HPLC. The starting material spot (Rf ~0.3) should disappear, replaced by the less polar product (Rf ~0.7).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (500 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.[3]

    • Trustworthiness Check: If the product oils out instead of solidifying, keep the water cold (<5°C) and scratch the flask wall to induce crystallization.

  • Purification:

    • Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.

    • Recrystallize from Ethanol/Water (9:1) if higher purity is required.

  • Analysis: Confirm identity via 1H NMR. Look for the disappearance of the phenolic -OH signal (~11 ppm) and the appearance of the butyl triplet (~4.1 ppm for O-CH2-).

References

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Hydroxy-3-nitrobenzaldehyde (Compound Summary). Retrieved from [Link]

  • Zhang, X., et al. (2020).[4] Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Retrieved from [Link]

Sources

Definitive Guide to Reference Standards for 4-Butoxy-3-nitrobenzaldehyde Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL SAFETY & IDENTITY ALERT

⚠️ CAS REGISTRY MISMATCH DETECTED The CAS number provided in your query (55764-28-8 ) corresponds to 2,5-Dimethyl-3-thioisovaleryl furan , a flavor/fragrance agent.

The chemical 4-Butoxy-3-nitrobenzaldehyde corresponds to CAS 351002-94-3 (also known as 4-n-Butoxy-3-nitrobenzaldehyde).

[1] Action Required: This guide focuses exclusively on 4-Butoxy-3-nitrobenzaldehyde (CAS 351002-94-3) , a pharmaceutical intermediate. Ensure you are using the correct material before proceeding, as the properties and safety profiles of these two compounds are vastly different.

Part 1: The Hierarchy of Reference Standards

For niche pharmaceutical intermediates like 4-Butoxy-3-nitrobenzaldehyde, "Primary Pharmacopeial Standards" (USP/EP/BP) typically do not exist. Researchers must therefore choose between Commercial Certified Reference Materials (CRMs) and In-House Qualified Working Standards .

The following comparison evaluates these alternatives based on regulatory rigor, traceability, and suitability for drug development workflows.

Comparative Analysis: Standard Grades
FeatureOption A: Commercial CRM Option B: Analytical Grade Vendor Standard Option C: In-House Qualified Standard
Primary Use GMP Release Testing, Method ValidationR&D Screening, Early Process DevelopmentRoutine QC, Stability Studies, Impurity Markers
Traceability High (NIST/SI Traceable via qNMR)Low (Vendor CoA often lacks raw data)High (Self-validated against Primary Standard)
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals)Area % (HPLC only) - Risk of overestimationqNMR (Absolute quantitative purity)
Cost Efficiency Low (

per mg)
Medium (

)
High (Synthesize bulk, qualify once)
Risk Profile Lowest Risk High Risk (Batch-to-batch variability)Medium Risk (Dependent on operator skill)

Expert Insight: For early-stage drug development, Option C (In-House Qualified Standard) is the superior strategic choice. Relying on Option B is dangerous because "97% purity" by HPLC Area% ignores inorganic salts, moisture, and residual solvents, potentially skewing stoichiometric calculations in subsequent synthesis steps.

Part 2: Qualification Protocols (The "Self-Validating" System)

To establish an authoritative In-House Reference Standard, you cannot rely on a single technique. You must employ a Self-Validating Orthogonal Approach .

Workflow Diagram: The Qualification Decision Tree

QualificationWorkflow Start Raw Material (4-Butoxy-3-nitrobenzaldehyde) Identity Identity Confirmation (1H-NMR, IR, MS) Start->Identity PurityScreen Purity Screening (HPLC-UV + GC-MS) Identity->PurityScreen Decision Purity > 98.0%? PurityScreen->Decision Recrystallize Recrystallize (EtOH/Heptane) Decision->Recrystallize No Quantification Absolute Quantification (qNMR) Decision->Quantification Yes Recrystallize->Identity FinalStd Release as Working Standard Quantification->FinalStd

Caption: Orthogonal workflow ensuring the reference standard is both chemically identified and quantitatively assigned.

Protocol: Absolute Purity Assignment via qNMR

This is the "Gold Standard" method for assigning potency without a primary reference standard.

Reagents:

  • Analyte: ~20 mg 4-Butoxy-3-nitrobenzaldehyde (dried).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent high-purity grade). High solubility and distinct singlet at ~6.1 ppm.

  • Solvent: DMSO-d6 (prevents aldehyde hydration issues common in methanol-d4).

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15-20 mg of the Analyte (

    
    ) and 10-15 mg of the IS (
    
    
    
    ) into the same weighing boat to minimize transfer errors. Record weights to 0.001 mg.
  • Dissolution: Transfer to an NMR tube and dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (vortex if necessary).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (critical for full relaxation of nitro-aromatics).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (3H) at ~6.1 ppm.

    • Integrate the Analyte Aldehyde proton (-CHO) singlet at ~10.2 ppm (1H). Avoid aromatic region overlap.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.

Part 3: Impurity Profiling & Performance

A reference standard is only as good as its defined impurities. For 4-Butoxy-3-nitrobenzaldehyde, the synthesis (alkylation of 4-hydroxy-3-nitrobenzaldehyde) and storage (oxidation) dictate the profile.

Key Impurity Markers
Impurity NameOriginRelative Retention Time (RRT)*Detection Method
4-Hydroxy-3-nitrobenzaldehyde Unreacted Starting Material0.65 (More Polar)HPLC-UV (254 nm)
4-Butoxy-3-nitrobenzoic acid Oxidation Product (Storage)0.85 (Acidic)HPLC-UV / LC-MS
4-Butoxy-3-nitrobenzyl alcohol Cannizzaro Disproportionation1.15HPLC-UV
DMF / Alkyl Halide Residual Solvent / Reagent< 0.2 (Void Volume)GC-HS (Headspace)

*RRT based on C18 Column, Water/Acetonitrile Gradient.

Recommended HPLC Method for Purity Comparison

To objectively compare your standard against a vendor sample, use this robust gradient method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Nitro aromatic) and 280 nm.

Part 4: Stability & Handling

Experimental data suggests nitro-benzaldehydes are susceptible to photochemical degradation (nitro-group rearrangement) and autoxidation (aldehyde to acid).

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps.

  • Visual Check: If the yellow solid turns orange/brown or becomes sticky, check for acid formation via IR (broad -OH stretch at 2500-3000 cm⁻¹).

References

  • Sigma-Aldrich. Product Specification: 4-Butoxy-3-nitrobenzaldehyde (CAS 351002-94-3).

  • Santa Cruz Biotechnology. 4-Butoxy-3-nitrobenzaldehyde Data Sheet.

  • ICH Guidelines. ICH Q2(R2) Validation of Analytical Procedures.

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product and reference standard analysis." Journal of Natural Products, 2012.

  • European Pharmacopoeia. Chapter 5.12. Reference Standards.

Sources

Comparative Stability Profile: Nitro-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Safety Engineers, and Formulation Scientists.

Executive Summary: The Stability Hierarchy

In drug development and organic synthesis, the stability of nitro-substituted benzaldehydes is dictated by the ortho-effect . While the meta- (3-) and para- (4-) isomers behave as typical deactivated aromatic aldehydes, 2-nitrobenzaldehyde (2-NBA) exhibits unique photochemical instability that renders it both a hazardous impurity and a valuable photocleavable tool.

  • Most Stable (Solid State): 4-Nitrobenzaldehyde . High melting point (106 °C) and lack of intramolecular abstraction pathways make it the most robust isomer for long-term storage.

  • Standard Intermediate: 3-Nitrobenzaldehyde .[1][2][3][4] The thermodynamic product of nitration; stable to light but susceptible to standard aldehyde oxidation.

  • Least Stable (Photolabile): 2-Nitrobenzaldehyde . Rapidly rearranges under UV-A/Blue light (

    
    ) to 2-nitrosobenzoic acid. Requires strict exclusion of light.
    
Mechanistic Insight: The "Ortho" Instability

The defining instability of this class is the Ciamician-Silber Rearrangement , which is exclusive to the ortho isomer.

The Photochemical Cascade

Unlike the meta and para isomers, where the nitro group is too distant to interact with the formyl hydrogen, 2-nitrobenzaldehyde undergoes an intramolecular hydrogen abstraction upon excitation.

  • Excitation: Absorption of UV light (

    
    ) promotes the molecule to an excited singlet state (
    
    
    
    ), which undergoes intersystem crossing to a triplet state (
    
    
    ).
  • H-Abstraction: The excited nitro oxygen abstracts the formyl hydrogen (1,5-hydrogen shift).

  • Rearrangement: This forms an unstable aci-nitro ketene intermediate, which rapidly collapses into 2-nitrosobenzoic acid.

Causality in Handling: This mechanism proceeds with a high quantum yield (


). Consequently, standard laboratory lighting can degrade 2-NBA samples by >5% within hours, necessitating amber glassware and darkroom conditions for precise kinetics.

Ciamician_Silber_Mechanism Start 2-Nitrobenzaldehyde (Ground State) Excited Excited Triplet State (T1) Start->Excited  hv (300-400 nm)   Intermed aci-Nitro Ketene Intermediate Excited->Intermed  1,5-H Shift   Product 2-Nitrosobenzoic Acid (Stable Product) Intermed->Product  Rearrangement  

Figure 1: The Ciamician-Silber rearrangement pathway exclusive to 2-nitrobenzaldehyde.

Comparative Data Analysis

The following data aggregates physicochemical properties and stability metrics. Note the distinct divergence of the ortho isomer.

Feature2-Nitrobenzaldehyde (Ortho) 3-Nitrobenzaldehyde (Meta) 4-Nitrobenzaldehyde (Para)
CAS Number 552-89-699-61-6555-16-8
Melting Point 42 – 44 °C55 – 58 °C103 – 106 °C
Photostability Critical Instability.

. Rearranges to nitroso-acid.
Stable. No internal H-abstraction pathway.Stable.
Thermal Stability Low.[1] Risk of exothermic decomposition near boiling point.[1][5][6]Moderate.High. Best solid-state stability.
Oxidation Risk High.[7] Susceptible to both photo-oxidation and auto-oxidation.Moderate. Deactivated ring slows auto-oxidation.Moderate.
Storage Requirement Amber Glass / Foil Wrap. < 25 °C.Standard sealed container.Standard sealed container.

Data Interpretation:

  • Melting Point: The low melting point of the ortho isomer (42-44 °C) creates a risk of "caking" or partial melting during transport in hot climates, accelerating degradation rates compared to the robust para isomer.

  • Quantum Yield: The high

    
     of 2-NBA makes it a standard chemical actinometer (a tool to measure light intensity), proving its extreme sensitivity.
    
Experimental Protocols for Stability Profiling

To validate the quality of incoming raw materials or formulated products, use the following self-validating protocols.

Protocol A: Photochemical Stability Stress Test (Actinometry)

Objective: Quantify the rate of degradation under ambient light to determine handling windows.

  • Preparation (Dark Room): Dissolve 2-NBA (10 mM) in Acetonitrile. Prepare meta and para isomers as controls.

  • Exposure: Place samples in quartz cuvettes. Expose to a calibrated UV source (365 nm LED) or standard fluorescent lab lighting.

  • Sampling: Aliquot 50

    
    L every 5 minutes for 30 minutes.
    
  • Analysis (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (gradient).

    • Detection: 254 nm.

    • Validation: 2-NBA peak will decrease; a new peak (2-nitrosobenzoic acid) will appear at a distinct retention time. The meta and para isomers should show <1% change.

Protocol B: Thermal Stability Screening (DSC)

Objective: Determine the onset of exothermic decomposition (


) to establish safe process temperatures.
  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Sample: 2-5 mg of solid isomer in a sealed aluminum pan (pinhole lid to allow gas escape).

  • Ramp: Heat from 30 °C to 300 °C at 10 °C/min under Nitrogen purge.

  • Critical Thresholds:

    • Look for sharp exothermic events (upward peaks).

    • Ortho Warning: If

      
       is observed < 200 °C, the material is unsuitable for high-temp distillation.
      

Stability_Workflow cluster_tests Parallel Stability Assays Sample Raw Material Sample (Nitrobenzaldehyde Isomer) PhotoTest Photostability (UV Exposure @ 365nm) Sample->PhotoTest ThermalTest Thermal Stability (DSC Ramp 10°C/min) Sample->ThermalTest Analysis HPLC / NMR Analysis PhotoTest->Analysis Check for Nitroso Product ThermalTest->Analysis Check for Exotherm Onset Decision Stability Verdict Analysis->Decision

Figure 2: Workflow for comparative stability testing of nitrobenzaldehyde isomers.

References
  • Ciamician, G., & Silber, P. (1901). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

  • Galadi, A., et al. (2025).[1] 2-Nitrobenzaldehyde as a chemical actinometer for solution and ice photochemistry. ResearchGate. Link

  • Sainz-Díaz, C. I., et al. (1999).[1][2] A New Approach to the Synthesis of 2-Nitrobenzaldehyde: Reactivity and Molecular Structure Studies. ResearchGate. Link

  • BenchChem Technical Guide. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde. Link

Sources

Safety Operating Guide

4-Butoxy-3-nitrobenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Core Directive: Treat 4-Butoxy-3-nitrobenzaldehyde not merely as "organic waste," but as a nitro-functionalized electrophile .

As researchers, we often become desensitized to "yellow powders." However, this molecule contains two distinct reactive moieties: a nitro group (


)  and an aldehyde (

)
. While the butoxy ether linkage provides some steric and electronic stabilization compared to its lighter homologues, the disposal pathway must account for the potential of thermal decomposition (nitro group) and autoxidation (aldehyde group).

Immediate Action Required:

  • Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides).

  • Do NOT mix with strong bases (risk of exothermic condensation).

  • Primary Disposal Route: High-temperature incineration via an approved hazardous waste contractor.

Chemical Identity & Hazard Characterization

Before disposal, verify the identity of your material. This guide applies to the 4-butoxy derivative and its close structural analogs.

PropertyData / Description
Chemical Name 4-Butoxy-3-nitrobenzaldehyde
Functional Groups Nitro (

), Aldehyde (

), Ether (

)
Physical State Yellow to off-white solid (typically)
Reactivity Hazard Heat Sensitive: Nitro compounds can decompose exothermically upon heating.Air Sensitive: Aldehydes can oxidize to carboxylic acids over time (peroxide formation is rare but possible in ethers; check age).
GHS Classification Irritant (H315, H319) ; STOT SE 3 (H335) ; Aquatic Toxicity (H412) .

Scientist's Note: The presence of the nitro group on the benzene ring deactivates the ring but makes the compound energy-rich. The aldehyde is an electrophile. If this waste is accidentally mixed with a nucleophile (like amines or hydroxide) in a waste drum, it can trigger uncontrolled polymerization or condensation, leading to a "runaway drum."

Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench, not the loading dock. You must segregate this chemical into the correct waste stream to prevent cross-reactivity.

The Segregation Logic (The "Do Not Mix" List)
  • Incompatible with Strong Bases:

    • Reasoning: Aldehydes in the presence of base can undergo Cannizzaro reactions (disproportionation) or Aldol condensations . These are exothermic.

    • Action: Keep away from caustic waste streams (NaOH, KOH solutions).

  • Incompatible with Oxidizers:

    • Reasoning: The aldehyde proton is easily abstracted. Mixing with Chromic acid or Permanganates generates heat and pressure.

    • Action: Segregate from "Oxidizing Waste" (Red Label streams).

  • Incompatible with Amines:

    • Reasoning: Schiff base formation releases water and heat.

    • Action: Keep separate from concentrated amine waste.

Step-by-Step Disposal Protocol

Follow this workflow to ensure compliance with RCRA (USA) or local hazardous waste regulations.

Scenario A: Disposal of Pure Solid
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "4-Butoxy-3-nitrobenzaldehyde".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Transfer: Transfer the solid using a spark-proof spatula. Do not generate dust (nitro compounds in dust form can be deflagration hazards).

  • Sealing: Cap tightly. Wipe the threads to ensure no friction on the nitro-compound during closure.

Scenario B: Disposal of Solutions (e.g., Reaction Mother Liquor)

Solvent Context: Usually dissolved in DCM, Ethyl Acetate, or Alcohols.

  • Stream Selection: Identify the primary solvent.

    • Halogenated Solvent (DCM): Use Stream B (Halogenated Organic) .

    • Non-Halogenated (EtOAc/EtOH): Use Stream A (Non-Halogenated Organic) .

  • pH Check: Ensure the solution is Neutral (pH 6-8). If acidic or basic, neutralize carefully before adding to the drum to prevent drum corrosion or reaction.

  • Volume Limit: Do not fill waste containers >90% full to allow for thermal expansion.

Operational Visualization: The Decision Tree

The following diagram illustrates the logical flow for segregating this specific chemical.

DisposalWorkflow Start Waste: 4-Butoxy-3-nitrobenzaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidContainer Container: Wide-Mouth HDPE Label: 'Toxic Solid Organic' SolidPath->SolidContainer CheckIncomp CRITICAL CHECK: Is pH Neutral? No Oxidizers present? LiquidPath->CheckIncomp Incineration Final Fate: High-Temp Incineration SolidContainer->Incineration SolventCheck Primary Solvent? StreamA Stream A: Non-Halogenated Organic (Combustible) SolventCheck->StreamA Acetone, EtOAc, Alcohol StreamB Stream B: Halogenated Organic (Toxic/Recycle) SolventCheck->StreamB DCM, Chloroform StreamA->Incineration StreamB->Incineration CheckIncomp->SolventCheck Passed

Figure 1: Decision matrix for the segregation of nitrobenzaldehyde derivatives. Note the critical pH/Oxidizer check before liquid consolidation.

Emergency Procedures (Spill Response)

In the event of a benchtop spill:

  • Evacuate & Ventilate: Nitrobenzaldehydes are respiratory irritants.[1][2] Clear the immediate area.[2][3]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solid: Do not sweep dry (dust explosion risk). Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.

    • Liquid: Absorb with vermiculite or sand. Do not use paper towels if the solution is concentrated, as dried nitro compounds on paper can be flammable.

  • Decontamination: Wipe the surface with a mild soap solution. Avoid using strong bleach (oxidizer) which could react with the residue.

References & Authority

  • PubChem Compound Summary. 4-Nitrobenzaldehyde (Analogous Safety Data). National Library of Medicine. [Link]

  • US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1200.[2][3] [Link]

  • ECHA (European Chemicals Agency). Substance Information: Nitrobenzaldehyde derivatives. [Link]

Disclaimer: This guide is intended for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, Combi-Blocks) before handling, as specific impurities or isomers may alter safety parameters.

Sources

Personal protective equipment for handling 4-Butoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3).

Executive Safety Summary:

  • Primary Hazard: Skin/Eye Irritation, Potential Respiratory Sensitization.[1][2]

  • Critical Property: Low Melting Point (28–31 °C) .[1][2] This compound exists on the threshold between solid and liquid at standard laboratory temperatures.[1][2] It may liquefy upon contact with warm gloves or in heated environments, significantly altering its permeation kinetics and spill behavior.[1][2]

  • Immediate Action: Handle in a fume hood. If skin contact occurs, wash immediately with soap and water; the lipophilic butoxy tail increases skin absorption potential.[1][2]

Part 1: Risk Assessment & Hazard Identification

Technical Analysis of Hazards: Unlike standard solid reagents, 4-Butoxy-3-nitrobenzaldehyde presents a dynamic physical hazard profile due to its phase transition near room temperature.

Hazard DomainSpecific RiskMechanism of Action
Phase Stability High Risk. Melts at ~30°C.Handling the vial with warm hands can melt the solid. Liquids permeate gloves 10–100x faster than solids.[1][2]
Chemical Reactivity Moderate Risk. Oxidation/Reduction.[1][2]The aldehyde group (-CHO) oxidizes to carboxylic acids in air.[1][2] The nitro group (-NO₂) is stable but energetic; avoid mixing with strong reducing agents (e.g., LiAlH₄) without cooling.[1][2]
Toxicology (Inferred) Irritant / Sensitizer. Structural analogs (nitrobenzaldehydes) are skin/eye irritants (H315, H319).[1][2] The butoxy chain increases lipophilicity, enhancing dermal absorption.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Selection Logic: Standard nitrile gloves may be insufficient if the compound liquefies.[1][2] The protocol below is designed to counter the "phase-change" risk.

PPE Specifications Table
PPE CategoryRecommendationTechnical Justification
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Causality: The outer glove protects against the bulk chemical.[2] If the solid melts, the liquid layer is trapped by the outer glove.[1][2] The inner glove provides a final barrier and allows safe doffing of the contaminated outer layer.[1][2]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient because the "solid" powder can become a liquid splash hazard if it melts during handling or heating.[1][2]
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)The vapor pressure of the aldehyde increases significantly upon melting.[1][2] All transfers must occur under negative pressure.[1][2]
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers Sleeve covers prevent the "wrist gap" exposure common when reaching into hoods, protecting against wrist absorption of the melt.[1][2]

Part 3: Operational Protocols

Workflow Visualization: The "Phase-Aware" Handling Process

The following decision tree dictates handling based on the compound's physical state.

HandlingProtocol Start Assess Reagent State CheckTemp Lab Temp > 25°C? Start->CheckTemp SolidState State: Solid/Powder CheckTemp->SolidState No (<25°C) LiquidState State: Melt/Viscous Liq CheckTemp->LiquidState Yes (>25°C) Weighing Weighing Protocol: Use Anti-Static Spatula SolidState->Weighing Stable Cooling Action: Chill Vial (4°C for 10 min) LiquidState->Cooling Re-solidify? LiquidTransfer Transfer Protocol: Use Pos-Displacement Pipette LiquidState->LiquidTransfer Keep Liquid? Cooling->Weighing

Figure 1: Decision logic for handling 4-Butoxy-3-nitrobenzaldehyde based on ambient temperature and physical state.

Step-by-Step Handling Procedure

1. Preparation & Environment Control

  • Thermal Isolation: Do not hold the storage vial directly with your gloved hand for extended periods. Your body heat (37°C) exceeds the melting point (28–31°C).[1][2] Use a clamp or hold the vial by the cap.

  • Atmosphere: Flush the headspace with Nitrogen or Argon after use.[1][2] The aldehyde group is prone to auto-oxidation to 4-butoxy-3-nitrobenzoic acid.

2. Weighing & Transfer

  • If Solid: Use a stainless steel or PTFE-coated spatula.[1][2] Avoid plastic weighing boats if possible; use glass weighing funnels to prevent static cling common with nitro-aromatics.[1][2]

  • If Liquid (Melted): Do not pour. Use a glass Pasteur pipette or a positive displacement pipette.[1][2] The liquid is viscous and will adhere to standard pipette tips, leading to inaccurate dosing.[1][2]

3. Reaction Setup

  • Solvent Choice: Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.[1][2]

  • Addition Order: Add the aldehyde to the solvent, not vice-versa, to avoid forming a concentrated "gum" at the bottom of the flask.

4. Decontamination & Spill Cleanup

  • Solvent Selection: Do not use water initially.[1][2] The butoxy group makes the compound hydrophobic.[1][2]

  • Protocol:

    • Absorb bulk liquid/melt with vermiculite or sand.[1][2]

    • Wipe surface with Acetone or Ethanol (to dissolve the organic residue).[1][2]

    • Follow with a soap and water wash to remove residual solvent.[1][2]

Part 4: Disposal & Waste Management

Waste Stream Classification:

  • Primary Stream: Organic Waste (Non-Halogenated, unless mixed with DCM/Chloroform).[1][2]

  • Code: Check local regulations (often falls under "Ignitable" or "Toxic" characteristic waste depending on concentration).[1][2]

Disposal Protocol:

  • Quench: If the reagent was used in a reaction with active species (e.g., borohydrides), quench fully before disposal.[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2]

  • Labeling: Clearly label as "Contains Nitro-Aldehydes – Potential Sensitizer."[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] 4-Butoxy-3-nitrobenzaldehyde Product Specification & Properties. Retrieved from [2]

  • ChemicalBook. (2025).[1][2][3] 4-Butoxy-3-nitrobenzaldehyde CAS 351002-94-3 Properties and Suppliers. Retrieved from [2]

  • BOC Sciences. (n.d.).[1][2] 4-Butoxy-3-nitrobenzaldehyde Safety and Handling. Retrieved from [2]

  • PubChem. (n.d.).[1][2][4] Compound Summary for Nitrobenzaldehyde Derivatives (Analogous Hazard Data). Retrieved from [2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.